4-Chloro-3,5-dinitrobenzotrifluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene | |
|---|---|---|
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InChI |
InChI=1S/C7H2ClF3N2O4/c8-6-4(12(14)15)1-3(7(9,10)11)2-5(6)13(16)17/h1-2H | |
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InChI Key |
HFHAVERNVFNSHL-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(F)(F)F | |
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Molecular Formula |
C7H2ClF3N2O4 | |
| Record name | 4-CHLORO-3,5-DINITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |
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DSSTOX Substance ID |
DTXSID8024781 | |
| Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |
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Molecular Weight |
270.55 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-chloro-3,5-dinitro-alpha,alpha,alpha-trifluorotoluene appears as yellow crystals. (NTP, 1992), Dry Powder, Yellow solid; [CAMEO] Yellow crystalline solid; [MSDSonline] | |
| Record name | 4-CHLORO-3,5-DINITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |
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| Record name | Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)- | |
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| Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |
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Flash Point |
126 °C | |
| Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |
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Vapor Pressure |
0.000134 [mmHg] | |
| Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |
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CAS No. |
393-75-9 | |
| Record name | 4-CHLORO-3,5-DINITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |
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| Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |
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| Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |
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| Record name | 4-chloro-3,5-dinitro-α,α,α-trifluorotoluene | |
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Melting Point |
133 to 136 °F (NTP, 1992) | |
| Record name | 4-CHLORO-3,5-DINITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-3,5-dinitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-3,5-dinitrobenzotrifluoride (CAS Number: 393-75-9), a versatile chemical intermediate with significant applications in the synthesis of agrochemicals and with growing potential in pharmaceutical research. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analytical applications, and outlines its known mechanisms of action and safety information. The guide is intended to be a valuable resource for professionals in research and development.
Chemical and Physical Properties
This compound, also known as Chloralin, is a yellow crystalline solid.[1] It serves as a key intermediate in the production of various pharmaceuticals and agrochemicals.[2] The presence of electron-withdrawing groups, namely the nitro and trifluoromethyl groups, renders the molecule relatively non-polar and hydrophobic.[2]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 393-75-9[1][3][4][5] |
| Molecular Formula | C₇H₂ClF₃N₂O₄[1][3][6] |
| Molecular Weight | 270.55 g/mol [1][3][6] |
| IUPAC Name | 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene[1] |
| Synonyms | CDNT, DNT-Cl, Chloralin, 3,5-Dinitro-4-chlorobenzotrifluoride[1][3][6][7] |
| InChI Key | HFHAVERNVFNSHL-UHFFFAOYSA-N[3][6] |
| SMILES String | [O-]--INVALID-LINK--c1cc(cc(c1Cl)--INVALID-LINK--=O)C(F)(F)F[3] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical Appearance | Yellow crystals[1] |
| Melting Point | 50-55 °C (lit.)[3][7] |
| Flash Point | 126 °C (closed cup)[1][3] |
| Solubility | Insoluble in water[2][3] |
| Vapor Pressure | 0.000134 mmHg[1] |
Synthesis and Experimental Protocols
Synthesis of this compound via Nitration
A common method for the synthesis of this compound is the nitration of 4-chlorobenzotrifluoride (B24415).[8] A cyclic, two-stage nitration process has been developed to achieve high yields.[7]
Experimental Protocol: Cyclic Two-Stage Nitration [7]
Stage 1: Mononitration
-
Prepare a mixed acid solution comprising 20% by weight nitric acid, 26% sulfur trioxide (oleum), and 54% sulfuric acid.
-
Heat the mixed acid to 50-55 °C.
-
Add 4-chlorobenzotrifluoride (1 mole equivalent) to the heated acid mixture over 30 minutes while maintaining the temperature at 50-55 °C with cooling.
-
After the addition is complete, confirm the complete conversion to 4-chloro-3-nitrobenzotrifluoride (B52861) using gas chromatography.
-
Dilute the used acid mixture with 50 ml of water at 50-52 °C with cooling over 15 minutes to form an 85% by weight sulfuric acid solution. This will cause the separation of the mononitro compound.
-
Separate and discard the lower aqueous acid layer.
Stage 2: Dinitration
-
To the 4-chloro-3-nitrobenzotrifluoride from Stage 1, add a fresh mixed acid solution containing 20% nitric acid, 26% oleum, and 54% sulfuric acid. The molar ratio of nitric acid to the mononitro compound should be sufficient for the dinitration.
-
Heat the reaction mixture to 90 °C over 20 minutes.
-
Maintain the reaction at 90 °C for 20 hours.
-
Monitor the reaction for the conversion to this compound using gas chromatography.
-
After the reaction is complete, separate the upper product layer (dinitro oil) from the lower spent acid layer at 80 °C. The spent acid can be recycled for the mononitration stage.
Derivatization of Amino Acids for HPLC Analysis
This compound is an effective pre-column derivatization reagent for the analysis of amino acids by High-Performance Liquid Chromatography (HPLC).[3] It reacts with both primary and secondary amines to form stable derivatives with strong UV absorption.[9]
Experimental Protocol: Amino Acid Derivatization [3][9][10]
-
Sample Preparation: Prepare a standard solution of the amino acid or the sample extract.
-
Reaction Mixture: In a 5 mL vial, add 200 µL of the sample, 1 mL of borate (B1201080) buffer (pH 9.0), and 600 µL of a 70 mmol/L solution of this compound in acetonitrile.
-
Reaction Conditions: Tightly cap the vial and heat at 60 °C for 30 minutes in a water bath or oven.
-
Cooling and Dilution: After the reaction, cool the vial to room temperature. The sample is now ready for HPLC analysis.
-
HPLC Analysis:
-
Column: Kromasil ODS C18 column (250mm x 4.6mm, 5µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Acetate buffer, acetonitrile, triethylamine (B128534) (82.8:17:0.2, v/v/v), pH 4.9.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 260 nm.
-
Elution: Gradient elution is used to separate the derivatized amino acids.
-
Mechanism of Action and Applications
Intermediate for Herbicide Synthesis
This compound is a crucial intermediate in the synthesis of the herbicide Trifluralin.[6][8] Trifluralin is a selective, pre-emergence herbicide that controls many annual grasses and broadleaf weeds.[4] Its mechanism of action involves the inhibition of microtubule formation by binding to tubulin proteins.[2] This disruption of microtubules interferes with mitosis and cell division, ultimately inhibiting root development in susceptible plants.[1][2][5]
Proteomics Research
In the field of proteomics, this compound is utilized for the chemical modification of cysteine residues in proteins. The reaction is believed to be a nucleophilic substitution where the thiol group of the cysteine residue attacks the carbon atom bearing the chlorine atom on the benzotrifluoride (B45747) ring. This covalent modification allows for the identification and analysis of proteins.[2]
Pharmaceutical Synthesis
There is growing interest in the use of this compound as an intermediate in pharmaceutical synthesis. Its unique chemical structure, featuring a trifluoromethyl group and nitro substituents, provides a scaffold for the creation of diverse and complex pharmaceutical agents.[11]
Safety and Hazard Information
This compound is a hazardous substance and should be handled with appropriate safety precautions.
Table 3: Hazard Identification
| Hazard Statement | Classification |
| H302 | Harmful if swallowed[5][8][12] |
| H310 | Fatal in contact with skin[5][8][12] |
| H315 | Causes skin irritation[8] |
| H319 | Causes serious eye irritation[8] |
Table 4: Toxicity Data
| Test | Species | Value |
| Oral LD50 | Rat | 930 mg/kg[7][8] |
| Dermal LD50 | Rabbit | 161 mg/kg[8] |
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a face shield.[3]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke when using this product.[5]
-
In case of contact with skin, wash immediately with plenty of water and seek immediate medical attention.[5]
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
Store in a locked-up, well-ventilated place.[8]
Conclusion
This compound is a chemical compound with established importance as an intermediate in the agrochemical industry and emerging potential in pharmaceutical and proteomics research. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in a research and development setting. This guide provides a foundational resource for scientists and professionals working with this versatile molecule.
References
- 1. cals.cornell.edu [cals.cornell.edu]
- 2. Trifluralin - Wikipedia [en.wikipedia.org]
- 3. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Trifluralin – How it really works Part 1 - Eureka! [eurekaag.com.au]
- 6. This compound | C7H2ClF3N2O4 | CID 9809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US4096195A - Cyclic two-stage nitration process for preparing this compound from 4-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 8. Trifluralin (Ref: EL 152) [sitem.herts.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-3,5-dinitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3,5-dinitrobenzotrifluoride (CDNB), also known as chloralin, is a synthetic organic compound with a multifaceted mechanism of action that has garnered interest in various scientific domains, from agriculture to parasitology. As a member of the dinitroaniline class of compounds, its primary mode of action involves the disruption of microtubule dynamics, a critical process for cell division and structural integrity. This technical guide provides a comprehensive overview of the known mechanisms of action of CDNB, with a focus on its effects on tubulin polymerization, mitochondrial respiration, and its reactivity with cysteine residues. The guide also presents relevant experimental protocols and visual representations of the implicated biological pathways to facilitate a deeper understanding for researchers and drug development professionals.
Core Mechanisms of Action
The biological effects of this compound are primarily attributed to three distinct, yet potentially interconnected, mechanisms:
-
Inhibition of Tubulin Polymerization: CDNB is a potent inhibitor of microtubule formation. This action is particularly selective for plant and protozoan tubulin over their mammalian counterparts.[1][2][3][4]
-
Inhibition of Mitochondrial Respiration: CDNB has been observed to interfere with mitochondrial function, leading to a disruption of cellular energy metabolism.
-
Covalent Modification of Cysteine Residues: The electrophilic nature of CDNB allows it to react with nucleophilic thiol groups of cysteine residues in proteins, potentially altering their structure and function.
Inhibition of Tubulin Polymerization
The most well-characterized mechanism of action for dinitroaniline compounds, including CDNB, is the disruption of microtubule assembly.[2][3][4]
2.1. Molecular Interaction with Tubulin
CDNB exerts its effect by binding to tubulin heterodimers (α- and β-tubulin subunits), the fundamental building blocks of microtubules. This binding prevents the polymerization of these dimers into protofilaments, which are essential for the formation and elongation of microtubules.[2][3] The binding of dinitroanilines to tubulin is thought to occur at a site distinct from other well-known tubulin inhibitors like colchicine (B1669291) and the vinca (B1221190) alkaloids. This interaction leads to the disassembly of existing microtubules and the prevention of new microtubule formation.[2][3]
2.2. Downstream Cellular Consequences
The disruption of microtubule dynamics has profound effects on cellular processes, most notably mitosis. Microtubules are the primary components of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. By inhibiting tubulin polymerization, CDNB prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in metaphase.[4] This mitotic arrest can ultimately trigger apoptosis (programmed cell death).
In addition to its role in mitosis, microtubules are also crucial for maintaining cell structure, intracellular transport, and cell motility. The disruption of these functions contributes to the overall cytotoxicity of CDNB.
2.3. Selectivity for Plant and Protozoan Tubulin
A key feature of dinitroaniline herbicides is their selective toxicity towards plants and certain protozoa, with relatively low toxicity to mammals.[1][2][3] This selectivity is attributed to differences in the tubulin proteins between these organisms. The binding site for dinitroanilines on plant and protozoan tubulin is not well-conserved in mammalian tubulin, resulting in a lower binding affinity and consequently, reduced inhibitory effect.[1][3] This property has made dinitroanilines effective herbicides and has spurred interest in their potential as selective anti-parasitic agents, particularly against Plasmodium falciparum (the causative agent of malaria) and Leishmania species.[1]
Signaling Pathway: Disruption of Microtubule Dynamics and Mitotic Arrest
Caption: Disruption of microtubule polymerization by CDNB leading to mitotic arrest.
Inhibition of Mitochondrial Respiration
While less characterized than its effects on tubulin, CDNB has been shown to inhibit mitochondrial respiration. This action contributes to its overall cellular toxicity by depleting the cell of its primary energy source, ATP.
3.1. Impact on the Electron Transport Chain
The precise molecular target of CDNB within the mitochondrial electron transport chain has not been fully elucidated. However, the inhibition of respiration leads to a decrease in oxygen consumption and a reduction in the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis. The disruption of the electron transport chain can also lead to an increase in the production of reactive oxygen species (ROS), which can cause oxidative damage to cellular components.
Logical Relationship: Mitochondrial Respiration Inhibition
Caption: Inhibition of mitochondrial respiration by CDNB and its consequences.
Covalent Modification of Cysteine Residues
The chemical structure of CDNB, with its electron-withdrawing nitro and trifluoromethyl groups, makes the chlorine atom susceptible to nucleophilic aromatic substitution. The thiol group of cysteine residues in proteins is a potent nucleophile that can attack the carbon atom to which the chlorine is attached, leading to the formation of a covalent bond and the release of a chloride ion.
This covalent modification can have a range of effects on protein function, including:
-
Direct inhibition of enzyme activity: If the modified cysteine is in the active site of an enzyme.
-
Disruption of protein structure: Cysteine residues are often involved in forming disulfide bonds that stabilize protein structure.
-
Alteration of protein-protein interactions: The bulky dinitrophenyl group can sterically hinder interactions with other proteins.
Experimental Workflow: Proteomic Identification of CDNB-Modified Proteins
Caption: A generalized workflow for identifying protein targets of CDNB.
Quantitative Data
| Biological Activity | Target Organism/System | Parameter | Value | Reference |
| Tubulin Polymerization Inhibition | Leishmania spp. | IC50 | Data not available | |
| Mammalian (e.g., bovine) | IC50 | Data not available | ||
| Mitochondrial Respiration Inhibition | Isolated Mitochondria (e.g., rat liver) | IC50 | Data not available | |
| Cytotoxicity | Leishmania spp. promastigotes | EC50 | Data not available | |
| Leishmania spp. amastigotes | EC50 | Data not available | ||
| Mammalian cell line (e.g., HeLa) | IC50 | Data not available |
Experimental Protocols
The following are generalized protocols for key experiments used to investigate the mechanism of action of compounds like CDNB.
6.1. In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Preparation of Tubulin: Purify tubulin from a relevant source (e.g., bovine brain for mammalian tubulin, or cultured Leishmania for protozoan tubulin) via cycles of polymerization and depolymerization.
-
Assay Setup: In a 96-well plate, combine purified tubulin (typically 1-2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) with GTP (1 mM).
-
Compound Addition: Add varying concentrations of CDNB (dissolved in a suitable solvent like DMSO) to the wells. Include appropriate controls (solvent alone).
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate polymerization.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm over time using a plate reader. The increase in absorbance is proportional to the amount of microtubule formation.
-
Data Analysis: Determine the rate and extent of polymerization for each concentration of CDNB. Calculate the IC50 value, which is the concentration of CDNB that inhibits tubulin polymerization by 50%.
6.2. Mitochondrial Respiration Assay
This assay measures the effect of a compound on the oxygen consumption of isolated mitochondria.
-
Isolation of Mitochondria: Isolate mitochondria from a suitable tissue (e.g., rat liver) by differential centrifugation.
-
Assay Setup: Resuspend the isolated mitochondria in a respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, and a respiratory substrate like succinate (B1194679) or glutamate/malate).
-
Oxygen Consumption Measurement: Place the mitochondrial suspension in a sealed chamber equipped with a Clark-type oxygen electrode to monitor the rate of oxygen consumption.
-
Compound Addition: After establishing a baseline rate of respiration, add varying concentrations of CDNB to the chamber.
-
Data Analysis: Measure the change in the rate of oxygen consumption after the addition of CDNB. Calculate the IC50 value for the inhibition of respiration.
6.3. Cysteine Reactivity Assay
This assay can be used to assess the reactivity of CDNB with free cysteine.
-
Reaction Setup: Prepare a solution of L-cysteine in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Compound Addition: Add a known concentration of CDNB to the cysteine solution.
-
Monitoring the Reaction: Monitor the depletion of free thiol groups over time using a reagent such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a colored product that can be measured spectrophotometrically at 412 nm.
-
Data Analysis: Determine the rate of reaction between CDNB and cysteine.
Conclusion
This compound is a compound with multiple mechanisms of action, the most prominent being the inhibition of tubulin polymerization with a notable selectivity for non-mammalian tubulin. Its ability to also inhibit mitochondrial respiration and covalently modify cysteine residues contributes to its overall biological activity. While the qualitative aspects of its mechanisms are reasonably understood, a significant gap exists in the availability of quantitative data to define its potency. Further research to determine the IC50 and Ki values for its various activities is essential for a complete understanding of its pharmacological profile and for the potential development of this and related compounds as therapeutic agents, particularly in the context of anti-parasitic drug discovery. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for researchers to further investigate the intricate molecular interactions of this compound.
References
- 1. Cellular and molecular actions of dinitroaniline and phosphorothioamidate herbicides on Plasmodium falciparum: tubulin as a specific antimalarial target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 3. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 4-Chloro-3,5-dinitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of 4-Chloro-3,5-dinitrobenzotrifluoride. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental protocols, and logical workflow visualizations.
Core Properties
This compound, with the CAS number 393-75-9, is a yellow crystalline solid.[1] It is also known by several synonyms including 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene and 3,5-Dinitro-4-chlorobenzotrifluoride.[2]
Physical and Chemical Data
The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₂ClF₃N₂O₄ | [3] |
| Molecular Weight | 270.55 g/mol | [3] |
| Appearance | Yellow crystalline solid | [1][4] |
| Melting Point | 50-55 °C | [5] |
| Boiling Point | 222 °C | [6] |
| Density | 1.511 g/mL at 25 °C | [6] |
| Flash Point | 126 °C (closed cup) | [5] |
| Vapor Pressure | 0.000134 mmHg | [1] |
| Solubility | Insoluble in water | [5] |
| IUPAC Name | 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene | [2] |
| CAS Number | 393-75-9 | |
| InChI Key | HFHAVERNVFNSHL-UHFFFAOYSA-N | [5] |
| SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])Cl)--INVALID-LINK--[O-])C(F)(F)F | [2] |
Experimental Protocols
This section details the methodologies for key experiments involving this compound, including its synthesis and its application in analytical chemistry.
Synthesis of this compound
A common method for the synthesis of this compound is through the nitration of 4-chlorobenzotrifluoride. The following protocol is based on established patent literature.
Materials:
-
4-chlorobenzotrifluoride
-
Nitric acid (90%)
-
Oleum (30% SO₃)
-
Sulfuric acid
-
Ice water
Procedure:
-
A nitrating mixture is prepared by combining nitric acid, oleum, and sulfuric acid.
-
4-chlorobenzotrifluoride is added dropwise to the nitrating mixture while maintaining a controlled temperature.
-
The reaction mixture is then heated to 90°C and maintained at this temperature for approximately 20 hours to ensure complete dinitration.
-
After the reaction is complete, the mixture is cooled and poured into ice water to precipitate the crude product.
-
The solid this compound is then collected by filtration.
Purification: The crude product can be purified by recrystallization. While specific solvent systems are not extensively detailed in the literature, common solvents for recrystallizing organic compounds, such as ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture, could be explored. The choice of solvent will depend on the solubility of the compound and its impurities.
Derivatization of Amino Acids for HPLC Analysis
This compound is utilized as a pre-column derivatizing reagent for the analysis of amino acids by High-Performance Liquid Chromatography (HPLC).[1][7][8] This reaction targets the primary and secondary amine groups of amino acids.
Materials:
-
Amino acid standard or sample
-
This compound (CNBF) solution (70 mmol/L in acetonitrile)
-
Borate (B1201080) buffer (pH 9.0)
-
Acetate buffer (pH 4.9)
Procedure:
-
In a reaction vial, mix the amino acid sample with the borate buffer (pH 9.0).
-
Add the CNBF solution in acetonitrile to the vial. The molar ratio of amino acids to CNBF should be approximately 1:5.25.[1][7]
-
After cooling, the derivatized amino acid solution is ready for HPLC analysis.
HPLC Conditions:
-
Mobile Phase A: Acetonitrile[1]
-
Mobile Phase B: Acetate buffer, acetonitrile, triethylamine (82.8:17:0.2, v/v/v), pH 4.9[1]
-
Elution: Gradient elution[1]
-
Flow Rate: 0.4 mL/min[1]
-
Detection: UV at 260 nm[1]
-
Column Temperature: Room temperature[1]
Reactivity and Chemical Behavior
The chemical reactivity of this compound is largely dictated by the presence of the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the benzene (B151609) ring. These groups make the chlorine atom susceptible to nucleophilic aromatic substitution.
The reaction with amines, as detailed in the derivatization protocol, is a prime example of this reactivity. The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion.
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate key logical relationships and experimental workflows involving this compound.
Caption: Synthesis workflow for this compound.
Caption: Workflow for amino acid derivatization using CNBF for HPLC analysis.
Safety and Toxicology
This compound is a hazardous substance and should be handled with appropriate safety precautions.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H310: Fatal in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Toxicological Data:
-
Oral LD50 (rat): 930 mg/kg
-
Dermal LD50 (rabbit): 161 mg/kg
Due to its toxicity, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Applications
The primary applications of this compound are:
-
Chemical Intermediate: It serves as a key building block in the synthesis of other organic molecules, particularly herbicides.[2]
-
Analytical Reagent: As demonstrated, it is an effective derivatizing agent for the analysis of amino acids and other primary and secondary amines by HPLC.[1][7][8][9] Its reaction with amines allows for sensitive UV detection.
-
Proteomics Research: It is used for the modification of cysteine residues in proteins, aiding in their identification and analysis.[10]
As of the current literature, there is no evidence to suggest the direct involvement of this compound in specific biological signaling pathways. Its utility in the life sciences is primarily as an analytical tool.
References
- 1. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C7H2ClF3N2O4 | CID 9809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. 4-クロロ-3,5-ジニトロベンゾトリフルオリド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound CAS:393-75-9 [cpachem.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. This compound 98 393-75-9 [sigmaaldrich.com]
- 10. Buy this compound | 393-75-9 [smolecule.com]
Solubility of 4-Chloro-3,5-dinitrobenzotrifluoride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-dinitrobenzotrifluoride is a key chemical intermediate, primarily utilized in the synthesis of various agrochemicals, including herbicides.[1] Its reaction and processing often occur in organic media, making a thorough understanding of its solubility in different organic solvents crucial for process design, optimization, and safety. This technical guide provides a summary of the currently available qualitative solubility data for this compound and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility.
Qualitative Solubility Profile
Currently, publicly available scientific literature and chemical databases lack specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents. However, several sources provide qualitative descriptions of its solubility.
Water: The compound is consistently reported as being insoluble in water.[2]
Organic Solvents: Based on available information, this compound exhibits solubility in a variety of common organic solvents. The following table summarizes the reported qualitative solubility.
| Solvent | Solubility Description |
| Dichloromethane | Soluble |
| Acetone | Soluble |
| Benzene | Soluble |
| Toluene | Soluble |
| Chloroform | Slightly Soluble |
| Methanol | Slightly Soluble |
It is important to note that "soluble" and "slightly soluble" are qualitative terms and the actual solubility can vary significantly with temperature. For precise process design and modeling, experimental determination of quantitative solubility data is essential.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for determining the equilibrium solubility of a solid compound like this compound in an organic solvent using the widely accepted shake-flask method followed by gravimetric analysis.[3][4][5][6] This method is considered a reliable approach for generating thermodynamic solubility data.[3][4]
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Thermostatic shaker or water bath with agitation capabilities
-
Calibrated thermometer
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with screw caps (B75204) and inert liners (e.g., PTFE)
-
Syringes and syringe filters (chemically compatible with the solvent, e.g., PTFE, with a pore size of ≤ 0.45 µm)
-
Volumetric flasks and pipettes
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of the Solid-Solvent Mixture:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the equilibration period is critical to ensure that a saturated solution has been achieved.[3][5]
-
Record the initial mass of the vial and the added solid.
-
Carefully add a known volume or mass of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the sealed vial in a thermostatic shaker set to the desired experimental temperature.
-
Agitate the mixture at a constant speed to facilitate the dissolution process.
-
Allow the system to equilibrate for a sufficient period, typically between 24 and 72 hours.[5] Preliminary experiments may be necessary to determine the minimum time required to reach a stable concentration, indicating that equilibrium has been established.[6]
-
-
Separation of the Saturated Solution:
-
Once equilibrium is reached, stop the agitation and allow the vial to remain in the thermostatic bath for several hours to allow the excess solid to settle.
-
Carefully draw a sample of the clear supernatant (the saturated solution) using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved micro-particles.
-
-
Gravimetric Analysis:
-
Record the mass of the vial containing the filtered saturated solution.
-
Place the vial with the solution in a drying oven set to a temperature that is high enough to evaporate the solvent in a reasonable time but well below the melting point of this compound (50-55 °C) to avoid decomposition or sublimation.
-
Continue to heat the vial until all the solvent has evaporated and a constant mass of the dry solid residue is achieved. This is confirmed by repeated weighing after further drying periods.[6][7]
-
After each drying step, cool the vial in a desiccator before weighing to prevent moisture absorption.
-
-
Calculation of Solubility:
-
Mass of the solute: Subtract the mass of the empty vial from the final constant mass of the vial with the dry solid residue.
-
Mass of the solvent: Subtract the mass of the solute from the total mass of the saturated solution sample.
-
Solubility: Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or grams of solute per 100 mL of solvent (g/100mL), by using the density of the solvent at the experimental temperature if necessary.
-
Safety Precautions:
-
This compound is a hazardous substance. Always handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvent before starting any experimental work.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method and gravimetric analysis.
Caption: Workflow for Solubility Determination.
Conclusion
References
Spectroscopic Profile of 4-Chloro-3,5-dinitrobenzotrifluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectral data for the compound 4-Chloro-3,5-dinitrobenzotrifluoride. This information is critical for the accurate identification, characterization, and quality control of this important chemical intermediate in research and pharmaceutical development.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its aromatic ring, nitro groups, carbon-chlorine bond, and trifluoromethyl group.
Table 1: Infrared Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1600 - 1585 | Strong | Aromatic C=C stretching |
| ~1550 - 1530 | Strong | Asymmetric NO₂ stretching |
| ~1350 - 1330 | Strong | Symmetric NO₂ stretching |
| ~1320 | Strong | C-F stretching (CF₃) |
| ~1180 | Strong | C-F stretching (CF₃) |
| ~850 | Medium | C-H out-of-plane bending |
| ~750 | Medium | C-Cl stretching |
Note: The exact peak positions may vary slightly depending on the sample preparation and the spectrometer used.
Experimental Protocol: Acquiring the IR Spectrum
The infrared spectrum of solid this compound can be obtained using the Potassium Bromide (KBr) pellet method or Attenuated Total Reflectance (ATR) technique.
KBr Pellet Method:
-
Sample Preparation: A small amount of finely ground this compound (1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Pellet Formation: The mixture is then compressed in a die under high pressure to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.
ATR Method:
-
Instrument Setup: An ATR accessory is installed in the FTIR spectrometer. A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal surface.
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal, and the spectrum is recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are all informative.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show a single signal for the two equivalent aromatic protons.
Table 2: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.9 | Singlet | 2H | Ar-H |
Note: The chemical shift is referenced to a standard, typically tetramethylsilane (B1202638) (TMS), and can be influenced by the solvent used.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on all the unique carbon environments in the molecule.
Table 3: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~149 | C-NO₂ |
| ~135 | C-Cl |
| ~130 (quartet) | C-CF₃ |
| ~125 | C-H |
| ~122 (quartet) | CF₃ |
Note: The carbon atom attached to the CF₃ group and the CF₃ carbon itself will appear as quartets due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy
The fluorine-19 NMR spectrum is a simple and powerful tool for confirming the presence of the trifluoromethyl group.
Table 4: ¹⁹F NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -63 | Singlet | CF₃ |
Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃.
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition:
-
¹H NMR: A standard proton NMR experiment is run.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum.
-
¹⁹F NMR: A standard fluorine-19 NMR experiment is conducted.
-
Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the acquisition and interpretation of spectral data for a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
4-Chloro-3,5-dinitrobenzotrifluoride: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety data and handling precautions for 4-Chloro-3,5-dinitrobenzotrifluoride (CAS No. 393-75-9). This compound, an intermediate in the synthesis of herbicides such as trifluralin, presents significant health hazards that necessitate strict adherence to safety protocols.[1] This document consolidates critical information from various safety data sheets and chemical databases to offer a detailed resource for laboratory and industrial personnel. It includes a summary of physical and chemical properties, detailed hazard classifications, toxicological data, and robust protocols for safe handling, storage, and emergency response. The information is presented to ensure the safety of researchers, scientists, and drug development professionals who may work with this hazardous chemical.
Chemical and Physical Properties
This compound is a yellow crystalline solid.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 393-75-9 | [3][4] |
| Molecular Formula | C₇H₂ClF₃N₂O₄ | [1] |
| Molecular Weight | 270.55 g/mol | [1][5] |
| Appearance | Yellow crystals | [1] |
| Melting Point | 50-55 °C (lit.) | |
| Flash Point | 126 °C (258.8 °F) - closed cup | [6] |
| Solubility | Insoluble in water | |
| Vapor Pressure | 0.000134 mmHg | [1] |
Hazards Identification and GHS Classification
This compound is classified as a highly hazardous substance. The signal word for this chemical is "Danger".[3][5][7]
GHS Pictograms:
GHS06 (Skull and Crossbones)
Hazard Statements:
Precautionary Statements: A comprehensive list of precautionary statements is provided in the Safety Data Sheets.[3][4][6][7] Key precautions include:
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3][5]
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[3][4]
-
P302 + P352 + P310: IF ON SKIN: Wash with plenty of water. Immediately call a POISON CENTER/doctor.[3][4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7]
-
P361 + P364: Take off immediately all contaminated clothing and wash it before reuse.[4][7]
-
P501: Dispose of contents/container to an approved waste disposal plant.[4]
Toxicological Information
The primary routes of exposure are inhalation, ingestion, and skin contact. This compound is highly toxic, particularly through dermal contact.
| Route | Species | Value |
| Oral LD50 | Rat | 930 mg/kg |
| Dermal LD50 | Rabbit | 161 mg/kg |
Source: Safety Data Sheet[7]
High-dose feeding studies in rats have shown that this chemical can cause convulsions, methemoglobinemia, and ataxia.[1]
Experimental Protocols: First Aid Measures
The following are detailed first aid protocols to be followed in the event of exposure.
General Advice: In all cases of exposure, seek immediate medical attention and show the safety data sheet to the attending physician.[5]
If Inhaled:
-
If the person is not breathing, give artificial respiration.[5][8]
-
Consult a physician immediately.[5]
In Case of Skin Contact:
-
Wash the affected skin area with plenty of soap and water.[1][5][8]
-
Immediately call a POISON CENTER or doctor.[3]
In Case of Eye Contact:
-
Check for and remove any contact lenses.[1]
-
Rinse the eyes cautiously with water for at least 15-30 minutes.[1][7][8]
-
Immediately transport the victim to a hospital, even if no symptoms develop.[1]
If Swallowed:
-
Do NOT induce vomiting.[8]
-
Never give anything by mouth to an unconscious person.[5][8]
-
Call a POISON CENTER or doctor immediately.[3]
Handling and Storage
Handling:
-
Handle the substance in a well-ventilated area, preferably under a chemical fume hood.[8]
-
Avoid formation of dust and aerosols.[5]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[8]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]
-
Hand Protection: Wear appropriate protective gloves. Permeation data suggests that Viton gloves may provide adequate protection.[1][5][8]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin exposure.[8]
-
Respiratory Protection: If engineering controls are not sufficient, wear a NIOSH-approved respirator.[1][5][8] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[5]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[8]
-
Keep away from incompatible materials.
Logical Workflow for Handling and Emergency Response
The following diagram illustrates the logical workflow for the safe handling of this compound and the appropriate response in case of an emergency.
Caption: Logical workflow for handling and emergency response.
Stability and Reactivity
This compound is chemically stable under standard laboratory conditions.[7] No dangerous reactions or hazardous decomposition products are known under normal use.[7]
Disposal Considerations
This material and its container must be disposed of as hazardous waste.[5] Contact a licensed professional waste disposal service to dispose of this material.[5] Do not allow the product to enter drains.[5]
Conclusion
This compound is a valuable chemical intermediate with significant acute toxicity. Adherence to the safety protocols outlined in this guide is paramount to minimize the risk of exposure and ensure a safe working environment. All personnel handling this substance must be thoroughly familiar with its hazards and the appropriate emergency procedures.
References
- 1. This compound | C7H2ClF3N2O4 | CID 9809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 4. This compound | 393-75-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. capotchem.com [capotchem.com]
- 6. 4-氯-3,5-二硝基三氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. synquestlabs.com [synquestlabs.com]
The Synthetic Utility of 4-Chloro-3,5-dinitrobenzotrifluoride in Crafting Pharmaceutically Relevant Scaffolds
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
[City, State] – [Date] – 4-Chloro-3,5-dinitrobenzotrifluoride (CDNT), a versatile chemical intermediate, is gaining prominence in the field of pharmaceutical synthesis. While historically recognized for its role in the agrochemical sector, particularly in the production of herbicides like trifluralin, recent research has illuminated its potential as a foundational building block for a variety of pharmaceutically active compounds.[1][2][3] This technical guide provides a comprehensive overview of the applications of CDNT in the synthesis of novel compounds with potential therapeutic value, detailing experimental protocols, quantitative data, and key biological pathways.
Core Applications in Pharmaceutical Synthesis
CDNT's utility in pharmaceutical synthesis primarily stems from the reactivity of its chlorine atom, which is susceptible to nucleophilic aromatic substitution. This allows for the introduction of diverse functionalities, leading to the creation of compound libraries with a wide range of potential biological activities. Key applications include the synthesis of N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives and phenothiazine (B1677639) scaffolds, both of which have been investigated for their therapeutic potential.[1][4]
Synthesis of N-(2,6-dinitro-4-trifluoromethylphenyl)aniline Derivatives
A significant application of CDNT is in the synthesis of substituted N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives. These compounds are formed through the anilino-dechlorination of CDNT. The reaction is typically carried out in a polar solvent like methanol (B129727) at room temperature. The general workflow for this synthesis is depicted below.
References
- 1. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 10 H-3,6-Diazaphenothiazine induces G2/M phase cell cycle arrest and caspase-dependent apoptosis and inhibits cell invasion of A2780 ovarian carcinoma cells through the regulation of NF-κB and (BIRC6-XIAP) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-3,5-dinitrobenzotrifluoride: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3,5-dinitrobenzotrifluoride, also known as Chloralin, is a key aromatic chemical intermediate with the CAS number 393-75-9. Historically, its development is intrinsically linked to the agrochemical industry, where it serves as a crucial precursor in the synthesis of dinitroaniline herbicides, most notably Trifluralin. This guide provides a comprehensive overview of its discovery, history, physicochemical properties, synthesis, and key applications. Detailed experimental protocols for its synthesis and its use as a derivatization agent in analytical chemistry are provided. Furthermore, this document explores its application in proteomics for the study of cysteine residues and visualizes key synthetic and analytical workflows using the DOT language for Graphviz.
Discovery and History
The history of this compound is rooted in the broader development of dinitroaniline chemistry. The dinitroaniline class of compounds was first investigated in the early 1960s during the evaluation of dyes and their intermediates.[1][2] This research led to the discovery of their potent herbicidal properties.
The most significant milestone in the history of this compound was its identification as a key intermediate in the commercial synthesis of Trifluralin (α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine).[3] Trifluralin, a selective, pre-emergence herbicide, was first commercialized in the 1960s by Eli Lilly and Company and became one of the most widely used herbicides for controlling annual grasses and broadleaf weeds in crops like cotton and soybeans.[2][4][5] The commercial viability of Trifluralin necessitated an efficient synthetic route, which established this compound as an important industrial chemical.[3][6]
Physicochemical and Spectroscopic Data
The properties of this compound are summarized in the tables below, providing essential information for its handling, application, and characterization.
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene | [7] |
| Synonyms | Chloralin, CDNT, DNT-Cl, 3,5-Dinitro-4-chlorobenzotrifluoride | [7][8][9] |
| CAS Number | 393-75-9 | [8] |
| Molecular Formula | C₇H₂ClF₃N₂O₄ | [9] |
| Molecular Weight | 270.55 g/mol | [8] |
| Appearance | Yellow to orange crystalline solid | [7] |
| Melting Point | 50-55 °C (lit.), 56.0-58.0 °C | [3][8] |
| Flash Point | 126 °C (closed cup) | |
| Solubility | Insoluble in water | [8] |
Table 2: Spectroscopic and Other Identifiers
| Identifier | Value | Source(s) |
| InChI | 1S/C7H2ClF3N2O4/c8-6-4(12(14)15)1-3(7(9,10)11)2-5(6)13(16)17/h1-2H | [8] |
| InChI Key | HFHAVERNVFNSHL-UHFFFAOYSA-N | [8] |
| SMILES | [O-]--INVALID-LINK--c1cc(cc(c1Cl)--INVALID-LINK--=O)C(F)(F)F | [8] |
| Beilstein/REAXYS | 1220937 | [8] |
| EC Number | 206-889-3 | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in the derivatization of amino acids for HPLC analysis.
Synthesis of this compound
The commercial synthesis of this compound is achieved through a cyclic, two-stage nitration of 4-chlorobenzotrifluoride (B24415). The following protocol is a representative procedure based on established patent literature.
Principle: 4-chlorobenzotrifluoride is first mononitrated to form 4-chloro-3-nitrobenzotrifluoride (B52861). This intermediate is then subjected to a second, more forceful nitration to yield the final dinitro product.
Materials:
-
4-chlorobenzotrifluoride
-
Mixed Acid (e.g., 20% Nitric Acid, 26% Sulfur Trioxide, 54% Sulfuric Acid by weight)
-
Oleum (Fuming Sulfuric Acid)
-
Water
-
Ice
Procedure:
Stage 1: Mononitration
-
Prepare a mixed acid solution comprising nitric acid, sulfur trioxide, and sulfuric acid.
-
Heat the mixed acid to 50-55 °C in a suitable reactor equipped with cooling and stirring.
-
Slowly add 4-chlorobenzotrifluoride to the mixed acid over a period of 30 minutes, maintaining the temperature at 50-55 °C by cooling. A 1:1 molar ratio of nitric acid to 4-chlorobenzotrifluoride is typically used.
-
After the addition is complete, continue stirring until gas chromatography analysis indicates complete conversion of the starting material to 4-chloro-3-nitrobenzotrifluoride.
-
Carefully dilute the used acid mixture with water while cooling to form an approximately 85% sulfuric acid solution. This causes the organic product to separate.
-
Separate the organic layer (4-chloro-3-nitrobenzotrifluoride) from the aqueous acid layer. The acid layer is discarded.
Stage 2: Dinitration
-
Prepare a fresh, more potent nitrating mixture of nitric acid, sulfur trioxide, and sulfuric acid (oleum).
-
Add the 4-chloro-3-nitrobenzotrifluoride intermediate from Stage 1 to the fresh nitrating mixture.
-
Heat the reaction mixture to a higher temperature (e.g., 100-120 °C) and maintain for several hours until the dinitration is complete. The reaction progress can be monitored by gas chromatography.
-
After completion, pour the reaction mixture onto ice-water to precipitate the crude this compound.
-
Filter the solid product, wash with water until neutral, and dry.
-
The product can be further purified by recrystallization from a suitable solvent like methanol-water.
References
- 1. coresta.org [coresta.org]
- 2. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trifluralin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Chemical Proteomics Reveals New Targets of Cysteine Sulfinic Acid Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound 98 393-75-9 [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
Methodological & Application
Application Notes and Protocols for Amino Acid Analysis Using 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of amino acids is crucial in various fields, including biomedical research, clinical diagnostics, and pharmaceutical drug development. This document provides a detailed protocol for the derivatization of amino acids using 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF), a robust pre-column derivatization reagent for high-performance liquid chromatography (HPLC) analysis. CNBF reacts with both primary and secondary amines under alkaline conditions to form stable, UV-active derivatives, enabling sensitive detection and quantification.[1][2] This method offers good accuracy and repeatability for the analysis of amino acids in various sample matrices.[1][2]
Chemical Reaction Pathway
The derivatization reaction involves the nucleophilic substitution of the chlorine atom on the CNBF molecule by the amino group of the amino acid. This reaction proceeds readily under mild alkaline conditions.
Caption: Chemical reaction of an amino acid with CNBF.
Experimental Protocol: Derivatization of Amino Acids
This protocol is optimized for the pre-column derivatization of amino acids prior to HPLC analysis.
Materials:
-
This compound (CNBF), 98% purity
-
Amino acid standards
-
Boric acid
-
Sodium hydroxide (B78521) (NaOH)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Deionized water
-
Sample containing amino acids
-
Vials (5 mL)
-
Pipettes
-
Heating block or water bath
Reagent Preparation:
-
Borate (B1201080) Buffer (pH 9.0): Prepare a solution of boric acid and adjust the pH to 9.0 with NaOH.
-
CNBF Solution (70 mmol L⁻¹): Dissolve the appropriate amount of CNBF in acetonitrile.[1][2]
Derivatization Procedure:
-
To a 5 mL vial, add 200 µL of the amino acid sample or standard solution.
-
Add 1 mL of the borate buffer (pH 9.0).[2]
-
Add 600 µL of the 70 mmol L⁻¹ CNBF acetonitrile solution.[2] The final molar ratio of amino acids to CNBF should be approximately 1:5.25.[1][2]
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 30 minutes in a heating block or water bath.[1][2]
-
After incubation, cool the vial to room temperature.
-
The sample is now ready for HPLC analysis.
HPLC Analysis of CNBF-Amino Acid Derivatives
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., Kromasil ODS, 250mm x 4.6mm, 5µm)[1]
Chromatographic Conditions:
-
Detection Wavelength: 260 nm[1]
-
Column Temperature: Room temperature
-
Flow Rate: 0.4 mL min⁻¹[1]
-
Injection Volume: 20 µL
-
Mobile Phase A: Acetonitrile[1]
-
Mobile Phase B: Acetate buffer:acetonitrile:triethylamine (82.8:17:0.2, v/v/v), pH 4.9[1]
-
Gradient Elution: A gradient elution is employed for the separation of 19 amino acid derivatives within 45 minutes.[1] The specific gradient program should be optimized based on the specific amino acids of interest and the column used.
Quantitative Data Summary
The following tables summarize the performance characteristics of the CNBF derivatization method for amino acid analysis.
Table 1: Method Linearity and Detection Limits
| Amino Acid | Linearity Range (µmol L⁻¹) | Correlation Coefficient (r²) | Detection Limit (µmol L⁻¹) (S/N=3) |
| 19 Amino Acids | 9.60 - 3330.00 | > 0.9979 | 2.40 - 6.50 |
| Data sourced from a study analyzing 19 amino acids.[1] |
Table 2: Application in Real Samples - Amino Acid Analysis in Beer
| Parameter | Result |
| Recoveries | 97.0 - 103.9% |
| Relative Standard Deviations (RSD) | 2.62 - 4.22% |
| This demonstrates the method's good accuracy and repeatability in a complex matrix.[1] |
Table 3: Application in Real Samples - Amino Acid Analysis in Mature Vinegar (UPLC Method)
| Parameter | Result |
| Detection Limits | 1 - 9 mg L⁻¹ |
| Correlation Coefficient (r²) | > 0.9945 |
| Recoveries (spiked at 50, 80, 100 mg L⁻¹) | 70.1 - 109.2% |
| Relative Standard Deviations (RSD) | < 5.6% |
| This study utilized an ultrahigh-performance liquid chromatography (UPLC) method for faster separation (within 15 minutes for 20 amino acids).[3][4] |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: Workflow for CNBF derivatization and HPLC analysis.
Conclusion
The this compound (CNBF) derivatization method provides a reliable and sensitive approach for the quantification of amino acids. The protocol is straightforward and utilizes readily available reagents and instrumentation. The resulting derivatives are stable and exhibit strong UV absorbance, allowing for low detection limits. This method has been successfully applied to the analysis of amino acids in complex matrices, demonstrating its accuracy and robustness for various research and development applications.
References
Application Note: HPLC Analysis of Amino Acids using 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of amino acids is crucial in various fields, including biomedical research, clinical diagnostics, food science, and pharmaceutical drug development. This application note details a robust and sensitive method for the analysis of amino acids using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization. The derivatizing agent, 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF), reacts with both primary and secondary amino acids to form stable, UV-active derivatives, allowing for their separation and quantification.[1][2] This method offers good accuracy and repeatability for the analysis of amino acids in various sample matrices.[1][2]
Principle
The method is based on the pre-column derivatization of amino acids with CNBF. The amino group of the amino acid displaces the chlorine atom of CNBF in an alkaline environment, forming a stable N-substituted-2,6-dinitro-4-(trifluoromethyl)aniline derivative. These derivatives possess a strong chromophore, enabling sensitive detection by UV-Vis spectrophotometry. The derivatized amino acids are then separated by reverse-phase HPLC and quantified.
Quantitative Data Summary
The following tables summarize the quantitative performance of the HPLC method for amino acid analysis after derivatization with CNBF, as reported in the literature.
Table 1: Method Linearity and Detection Limits [1][2]
| Amino Acid | Linearity Range (µmol/L) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µmol/L) |
| 19 Amino Acids* | 9.60 - 3330.00 | > 0.9979 | 2.40 - 6.50 |
*As a representative study, this data is for a mixture of 19 amino acids.
Table 2: Recovery and Precision in Beer Samples [1][2]
| Parameter | Value Range |
| Recoveries | 97.0 - 103.9% |
| Relative Standard Deviations (RSD) | 2.62 - 4.22% |
Table 3: Performance in Mature Vinegar Samples for 20 Free Amino Acids [3][4]
| Parameter | Value Range |
| Correlation Coefficient (r²) | ≥ 0.9945 |
| Limit of Detection (LOD) (mg/L) | 1 - 9 |
| Recoveries (at 50, 80, 100 mg/L spiked levels) | 70.1 - 109.2% |
| Relative Standard Deviations (RSD) | < 5.6% |
Experimental Protocols
I. Reagents and Materials
-
This compound (CNBF), 98% purity
-
Amino acid standards
-
Boric acid
-
Sodium hydroxide
-
Acetonitrile (HPLC grade)
-
Sodium acetate (B1210297)
-
Methanol (HPLC grade)
-
Water (deionized or HPLC grade)
-
Kromasil ODS C18 column (250 mm x 4.6 mm, 5 µm) or equivalent[1][2]
-
HPLC system with UV detector, gradient pump, and autosampler
II. Preparation of Solutions
-
Borate (B1201080) Buffer (pH 9.0): Prepare a solution of boric acid and adjust the pH to 9.0 with sodium hydroxide.
-
CNBF Derivatization Reagent (70 mmol/L): Dissolve the appropriate amount of CNBF in acetonitrile.[1][2]
-
Mobile Phase B (pH 4.9): A mixture of acetate buffer, acetonitrile, and triethylamine (82.8:17:0.2, v/v/v). Adjust the pH to 4.9.[1][2]
-
Amino Acid Standard Stock Solutions: Prepare individual or mixed stock solutions of amino acids in a suitable solvent (e.g., water or dilute HCl).
III. Sample Preparation and Derivatization Protocol
-
Sample Extraction: Extract amino acids from the sample matrix using an appropriate procedure. This may involve homogenization, precipitation of proteins, and filtration or centrifugation to obtain a clear extract.
-
Derivatization Reaction:
-
In a reaction vial, mix the sample or standard solution with the borate buffer (pH 9.0).
-
Add the CNBF reagent solution. An optimized molar ratio of amino acids to CNBF is approximately 1:5.25.[1][2]
-
Vortex the mixture thoroughly.
-
After incubation, cool the vial to room temperature.
-
The sample is now ready for HPLC analysis.
-
IV. HPLC Analysis Protocol
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Kromasil ODS C18 column (250 mm x 4.6 mm, 5 µm).[1][2]
-
Mobile Phase:
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: Room temperature.
-
Gradient Elution Program: A gradient elution is employed to achieve separation of all derivatized amino acids within approximately 45 minutes.[1][2] An example gradient is as follows:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 20 | 80 |
| 20 | 40 | 60 |
| 35 | 70 | 30 |
| 40 | 20 | 80 |
| 45 | 20 | 80 |
Note: The gradient program may require optimization based on the specific column and HPLC system used.
Visualizations
Caption: Derivatization reaction of an amino acid with CNBF.
Caption: Experimental workflow for HPLC analysis of amino acids.
References
Application Notes and Protocols for UPLC-MS/MS Analysis of 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF)-Derivatized Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the sensitive and selective quantification of various amines using a robust UPLC-MS/MS method following derivatization with 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF). This methodology is applicable to a wide range of primary and secondary amine-containing compounds, including biogenic amines, neurotransmitters, and other small molecule amines crucial in biomedical and pharmaceutical research.
Introduction
The quantitative analysis of low-molecular-weight amines in complex biological matrices presents a significant analytical challenge due to their high polarity, low volatility, and often poor ionization efficiency in mass spectrometry. Derivatization is a key strategy to overcome these limitations. This compound (CNBF) is a derivatizing agent that reacts with primary and secondary amines to form stable, less polar, and more readily ionizable derivatives. The resulting N-substituted-2,6-dinitro-4-(trifluoromethyl)aniline derivatives exhibit excellent chromatographic properties on reversed-phase UPLC columns and enhanced sensitivity for mass spectrometric detection.
This application note details the experimental protocols for sample preparation, derivatization, and UPLC-MS/MS analysis of CNBF-derivatized amines. It also provides a foundational set of UPLC-MS/MS parameters that can be used as a starting point for method development and validation.
Experimental Protocols
Materials and Reagents
-
Amine standards (e.g., biogenic amines, neurotransmitters)
-
This compound (CNBF)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Borate (B1201080) buffer (pH 9.0)
-
Internal standards (stable isotope-labeled analogs of the target amines, if available)
-
Solid-phase extraction (SPE) cartridges (if required for sample cleanup)
Sample Preparation
The appropriate sample preparation protocol will vary depending on the matrix (e.g., plasma, urine, tissue homogenate). A general procedure for protein precipitation, a common method for biological fluids, is provided below.
-
Protein Precipitation:
-
To 100 µL of the biological sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing the internal standard(s).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation (Optional but Recommended):
-
Dry the supernatant under a gentle stream of nitrogen at room temperature or using a vacuum concentrator. This step helps to concentrate the analytes and remove the organic solvent, which can be beneficial for the subsequent derivatization step.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of a suitable solvent, such as 50% acetonitrile in water, before proceeding to the derivatization step.
-
Derivatization Protocol
The derivatization reaction of amines with CNBF is a nucleophilic aromatic substitution.
-
To the 100 µL of the prepared sample or standard solution, add 50 µL of borate buffer (pH 9.0).
-
Add 50 µL of CNBF solution (e.g., 10 mg/mL in acetonitrile). The optimal concentration of the CNBF solution may need to be determined empirically based on the expected concentration of amines in the sample.
-
Vortex the mixture gently.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
After incubation, cool the sample to room temperature.
-
The sample is now ready for UPLC-MS/MS analysis. If necessary, the sample can be diluted with the initial mobile phase conditions prior to injection.
UPLC-MS/MS Method
The following are typical starting conditions for the UPLC-MS/MS analysis of CNBF-derivatized amines. Method optimization is recommended for specific applications.
UPLC Conditions
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 or similar (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1 - 5 µL |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the derivatized amines, followed by a re-equilibration step. A typical gradient might be: 0-1 min (5% B), 1-8 min (5-95% B), 8-9 min (95% B), 9-9.1 min (95-5% B), 9.1-12 min (5% B). |
MS/MS Conditions
Mass spectrometric detection is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. The Multiple Reaction Monitoring (MRM) mode is used for quantification.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temp. | 350 - 500°C |
| Cone Gas Flow | 50 - 100 L/hr |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Collision Gas | Argon |
Quantitative Data
The following tables provide representative, though not exhaustive, UPLC-MS/MS parameters for a selection of CNBF-derivatized amines. These values should be used as a starting point for method development, as optimal conditions may vary between different instruments.
Table 1: Representative MRM Transitions for CNBF-Derivatized Amines
| Analyte (Amine) | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Putative Fragmentation |
| Biogenic Amines | |||
| Putrescine (mono-derivatized) | 321.1 | 275.1 | Loss of NO₂ |
| Cadaverine (mono-derivatized) | 335.1 | 289.1 | Loss of NO₂ |
| Histamine (mono-derivatized) | 344.1 | 298.1 | Loss of NO₂ |
| Tyramine (mono-derivatized) | 370.1 | 324.1 | Loss of NO₂ |
| Spermidine (di-derivatized) | 610.2 | 339.1 | Cleavage of the polyamine chain |
| Spermine (di-derivatized) | 667.2 | 396.2 | Cleavage of the polyamine chain |
| Neurotransmitters | |||
| Dopamine (mono-derivatized) | 386.1 | 340.1 | Loss of NO₂ |
| Serotonin (mono-derivatized) | 409.1 | 363.1 | Loss of NO₂ |
| Norepinephrine (mono-derivatized) | 402.1 | 356.1 | Loss of NO₂ |
| Epinephrine (mono-derivatized) | 416.1 | 370.1 | Loss of NO₂ |
| GABA (mono-derivatized) | 336.1 | 290.1 | Loss of NO₂ |
| Aliphatic Amines | |||
| Methylamine (mono-derivatized) | 264.1 | 218.1 | Loss of NO₂ |
| Ethylamine (mono-derivatized) | 278.1 | 232.1 | Loss of NO₂ |
| Propylamine (mono-derivatized) | 292.1 | 246.1 | Loss of NO₂ |
Table 2: Method Performance Characteristics (Illustrative)
| Analyte | Linearity (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| Dopamine | > 0.995 | 0.1 - 0.5 | 0.3 - 1.5 |
| Serotonin | > 0.995 | 0.2 - 1.0 | 0.6 - 3.0 |
| Putrescine | > 0.992 | 0.5 - 2.0 | 1.5 - 6.0 |
| Histamine | > 0.996 | 0.3 - 1.2 | 0.9 - 3.6 |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantitation) values are highly dependent on the instrument sensitivity and matrix effects. The provided ranges are for illustrative purposes.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample collection to data analysis for the UPLC-MS/MS analysis of CNBF-derivatized amines.
Caption: Workflow for UPLC-MS/MS analysis of CNBF-derivatized amines.
Conclusion
The UPLC-MS/MS method utilizing this compound derivatization offers a robust, sensitive, and selective approach for the quantification of a wide range of amines in complex biological matrices. The provided protocols and parameters serve as a comprehensive starting point for researchers to develop and validate methods for their specific analytes of interest. This methodology is a valuable tool for applications in drug development, clinical research, and academic studies where the precise measurement of amines is critical.
Synthesis of N-aryl-2,6-dinitro-4-(trifluoromethyl)anilines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of N-aryl-2,6-dinitro-4-(trifluoromethyl)anilines, a class of compounds with significant interest in medicinal chemistry and materials science. The primary synthetic route involves the nucleophilic aromatic substitution (SNAr) of 4-chloro-3,5-dinitrobenzotrifluoride with various aniline (B41778) derivatives. This method is robust, generally high-yielding, and amenable to the generation of a diverse library of substituted N-aryl anilines. Detailed experimental procedures, characterization data, and a visual representation of the synthetic workflow are presented to facilitate the replication and adaptation of this methodology in a research setting.
Introduction
N-aryl-2,6-dinitro-4-(trifluoromethyl)anilines are a class of chemical compounds characterized by a dinitrophenylamine core structure bearing a trifluoromethyl group. This structural motif is of considerable interest to researchers in drug development and materials science due to the diverse biological and chemical properties exhibited by these molecules. For instance, derivatives of this class have been investigated for their herbicidal and antimicrobial activities. The electron-withdrawing nature of the nitro and trifluoromethyl groups makes the aromatic ring susceptible to nucleophilic attack, which is the key principle behind their synthesis. The following protocols and data provide a comprehensive guide for the synthesis and characterization of these valuable compounds.
Synthesis Pathway
The synthesis of N-aryl-2,6-dinitro-4-(trifluoromethyl)anilines is typically achieved through a nucleophilic aromatic substitution reaction. The general scheme involves the reaction of this compound with a substituted aniline. The electron-withdrawing nitro and trifluoromethyl groups on the electrophilic partner activate the chlorine atom for displacement by the nucleophilic amine of the aniline derivative.
Caption: General reaction scheme for the synthesis of N-aryl-2,6-dinitro-4-(trifluoromethyl)anilines.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of N-aryl-2,6-dinitro-4-(trifluoromethyl)anilines.
Protocol 1: General Synthesis of N-aryl-2,6-dinitro-4-(trifluoromethyl)anilines
This protocol is a generalized procedure adapted from the literature for the synthesis of a variety of N-aryl derivatives.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, p-toluidine, p-anisidine, p-chloroaniline, p-nitroaniline)
-
Methanol (B129727) (reagent grade)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of methanol.
-
To this solution, add 1.1 to 1.5 equivalents of the desired substituted aniline.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times typically range from 30 minutes to a few hours.
-
Upon completion of the reaction, a precipitate of the N-aryl-2,6-dinitro-4-(trifluoromethyl)aniline product will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.
-
Further purify the product by recrystallization from a suitable solvent system, such as methanol-water.
-
Dry the purified product under vacuum to obtain the final N-aryl-2,6-dinitro-4-(trifluoromethyl)aniline.
Protocol 2: Synthesis of a Specific Derivative: 4-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
This protocol details the synthesis of a more complex derivative, demonstrating the versatility of the core reaction.
Materials:
-
2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene (equivalent to this compound)
-
4-amino-6-methyl-5-oxo-3-thioxo-4,5-dihydro-1,2,4-triazine
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Water bath
Procedure:
-
Dissolve 0.1 g of 4-amino-6-methyl-5-oxo-3-thioxo-4,5-dihydro-1,2,4-triazine in 2 ml of ethanol in a two-necked flask.
-
Cool the mixture in a water bath to 60 °C with stirring.
-
After 30 minutes, add 0.17 g of 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene.
-
After an additional 20 minutes, add 3 ml of pyridine to the flask.
-
Reflux the reaction mixture for 3 hours.[1]
-
After cooling, the reaction product can be isolated by crystallization from hot distilled water.[1]
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and purification of N-aryl-2,6-dinitro-4-(trifluoromethyl)anilines.
Caption: Experimental workflow for the synthesis of N-aryl-2,6-dinitro-4-(trifluoromethyl)anilines.
Data Presentation
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |
| 2,6-Dinitro-4-(trifluoromethyl)aniline[2][3] | C7H4F3N3O4 | 251.12 | Not available | 8.8 (s, 2H, Ar-H), 7.5 (br s, 2H, NH2) | Not available | Not available |
| N-(2-methylphenyl)-2,6-dinitro-4-(trifluoromethyl)aniline[4] | C14H10F3N3O4 | 341.24 | Not available | Not available | Not available | Not available |
| N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline[5] | C14H10F3N3O4 | 341.24 | Not available | Not available | Not available | Not available |
| 4-((2,6-dinitro-4-(trifluoromethyl) phenyl) amino)-6-methyl-3-thioxo-3, 4-dihydro-1, 2, 4-Triazine-5(2H)-one[1] | C11H7F3N6O5S | 392.27 | 196-198 | 13.70 (s, 1H, NH), 10.34 (s, 1H, NH), 8.72-8.74 (d, 2H, Ar-H), 2.1 (s, 3H, CH3) | 182.1, 159.7, 146.0, 140.1, 135.4, 135.2, 128.6, 128.3, 123.2, 122.1, 16.3 | 3281 (NH), 1543 (C=O), 1381 (CH3), 1137 (C=S) |
Conclusion
The synthesis of N-aryl-2,6-dinitro-4-(trifluoromethyl)anilines via nucleophilic aromatic substitution is a straightforward and efficient method for accessing a diverse range of these compounds. The provided protocols and workflow diagrams offer a clear guide for researchers to synthesize these molecules in a laboratory setting. While a comprehensive comparative dataset for a wide array of derivatives is not currently available in a single source, the provided data for the parent compound and select examples serve as a valuable starting point for characterization. This foundational methodology can be readily adapted for the synthesis of novel derivatives for further investigation in various scientific disciplines.
References
Application Note: A Novel Approach to Peptide Mapping Using 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) Derivatization
References
- 1. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of derivatized peptides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective fluorogenic derivatization of 3-nitrotyrosine and 3,4-dihydroxyphenylalanine in peptides: a method designed for quantitative proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trypsin-Catalyzed Oxygen-18 Labeling for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Ultraviolet absorption spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glyphosate Analysis via Pre-column Derivatization with 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyphosate (B1671968), a broad-spectrum systemic herbicide, is widely used in agriculture. Due to its extensive use, there is a growing concern about its potential impact on human health and the environment. Consequently, sensitive and reliable analytical methods are required for the determination of glyphosate residues in various matrices. This document provides a detailed protocol for the analysis of glyphosate using pre-column derivatization with 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) followed by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This method offers a robust and cost-effective approach for glyphosate quantification. The derivatization reaction introduces a chromophore into the glyphosate molecule, enabling its detection by UV spectrophotometry.[1][2][3]
Principle
The method is based on the reaction of the secondary amine group of glyphosate with CNBF under alkaline conditions. This reaction forms a stable, yellow-colored derivative that can be readily detected by a UV detector at a wavelength of 360 nm.[1][2][3] The derivatized glyphosate is then separated from other sample components on a C18 reversed-phase HPLC column and quantified.
Experimental Protocols
Materials and Reagents
-
Glyphosate standard (analytical grade)
-
This compound (CNBF), 98%
-
Boric acid (H₃BO₃)
-
Sodium tetraborate (B1243019) (Na₂B₄O₇)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized or HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Kromasil C18 column (250 mm x 4.6 mm, 5 µm) or equivalent[1][2][3]
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector
-
Analytical balance
-
pH meter
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
Preparation of Solutions
-
Borate (B1201080) Buffer (pH 9.5): Prepare a solution of boric acid and sodium tetraborate in deionized water. Adjust the pH to 9.5 using NaOH or HCl.[1][2]
-
Glyphosate Stock Solution (e.g., 1000 mg/L): Accurately weigh a known amount of glyphosate standard and dissolve it in deionized water to prepare a stock solution.
-
CNBF Derivatizing Reagent (e.g., 10 mg/mL): Dissolve an appropriate amount of CNBF in acetonitrile.
-
Mobile Phase: The separation is typically achieved using a gradient elution with a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile. One example of a mobile phase system is a gradient of phosphate buffer (50 mM, pH 2.5) as eluent A and a mixture of acetonitrile and water (1:1, v/v) as eluent B.[3]
Sample Preparation (for Environmental Water Samples)
-
Collect the water sample in a clean container.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
If necessary, adjust the pH of the sample to be within a neutral range.
Derivatization Procedure
-
In a reaction vial, mix a specific volume of the sample or glyphosate standard solution with the borate buffer (pH 9.5).[1][2]
-
Add the CNBF derivatizing reagent to the mixture.
-
Vortex the mixture to ensure homogeneity.
-
Heat the reaction mixture at 60°C for 30 minutes in a water bath or heating block.[1][2][3]
-
After the reaction is complete, cool the vial to room temperature.
-
The derivatized sample is now ready for HPLC analysis.
HPLC-UV Analysis
-
Mobile Phase: Gradient elution is typically used. For example, a gradient can be programmed to achieve separation within 15 minutes.[1][2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 20 µL
Quantitative Data Summary
The performance of this method has been validated in several studies. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Reference |
| Linearity Range | 0.3 - 48.5 mg/L | [1][2][3] |
| Correlation Coefficient (r²) | 0.9999 | [1][2][3] |
| Limit of Detection (LOD) | 0.009 mg/L (S/N=3) | [1][2][3] |
| Recoveries in Environmental Water | 91.80 - 100.20% | [1][2][3] |
| Relative Standard Deviation (RSD) | 2.27 - 6.80% | [1][2][3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for glyphosate analysis.
Derivatization Reaction
Caption: Pre-column derivatization of glyphosate with CNBF.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 4-Chloro-3,5-dinitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-dinitrobenzotrifluoride is a highly activated aromatic compound extensively utilized in organic synthesis. The presence of two strongly electron-withdrawing nitro groups and a trifluoromethyl group on the benzene (B151609) ring renders the carbon atom attached to the chlorine atom highly electrophilic. This activation facilitates nucleophilic aromatic substitution (SNAr) reactions, enabling the facile displacement of the chloride leaving group by a wide variety of nucleophiles.[1][2] This reactivity profile makes this compound a valuable building block in the synthesis of diverse molecular scaffolds, particularly in the development of herbicides and novel pharmaceutical agents.[3][4]
The SNAr reaction with this compound proceeds via a two-step addition-elimination mechanism. The initial step involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[2] In the subsequent step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. The reaction is typically characterized by second-order kinetics.[5]
These application notes provide detailed experimental protocols for the nucleophilic aromatic substitution of this compound with common classes of nucleophiles, including amines, alkoxides, and thiols.
Experimental Protocols
General Considerations:
-
This compound is a solid that can be irritating and may be harmful if it comes into contact with skin or is swallowed.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Reactions should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.
Protocol 1: Reaction with an Amine (e.g., Aniline)
This protocol describes the synthesis of N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives.[5]
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (B41778) (1.1 - 1.5 eq)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a round-bottom flask, add this compound (e.g., 0.5 g, 1.8 mmol) and dissolve it in methanol (20 mL).[5]
-
Add the appropriate substituted aniline (e.g., 2.5 mmol) to the stirred solution.
-
Stir the reaction mixture at room temperature for 30-45 minutes.[5] A precipitate will form as the reaction progresses.
-
Upon completion of the reaction (as monitored by TLC), filter the solid product using a Büchner funnel.
-
Wash the collected solid with a cold methanol-water mixture to remove any unreacted starting materials and impurities.
-
Dry the purified product under vacuum.
-
Characterize the final product by spectroscopic methods (e.g., ¹H NMR, IR, and UV-Vis) and elemental analysis.[5]
Protocol 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)
This protocol outlines a general procedure for the synthesis of 4-alkoxy-3,5-dinitrobenzotrifluoride derivatives.
Materials:
-
This compound (1.0 eq)
-
Sodium Methoxide (B1231860) (1.1 - 1.5 eq)
-
Anhydrous Methanol or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous methanol or THF.
-
In a separate flask, prepare a solution of sodium methoxide in methanol or add it portion-wise as a solid to the reaction mixture.
-
Stir the reaction mixture at room temperature. Gentle heating may be required for less reactive alkoxides.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute aqueous acid (e.g., 1M HCl).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Reaction with a Thiol (e.g., Thiophenol)
This protocol provides a general method for the synthesis of 4-thioether-3,5-dinitrobenzotrifluoride derivatives.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or another suitable base (1.5 eq)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Extraction and purification equipment
Procedure:
-
To a solution of thiophenol in DMF, add potassium carbonate and stir the mixture at room temperature for approximately 30 minutes to form the thiolate.
-
Add this compound to the thiolate solution.
-
Stir the reaction at room temperature until completion, as indicated by TLC.
-
Pour the reaction mixture into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Nucleophile Class | Example Nucleophile | Solvent | Base | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Amines | Aniline | Methanol | - | Room Temp | 30-45 min | >90 |
| Substituted Anilines | Methanol | - | Room Temp | 30-60 min | 85-95 | |
| Alkoxides | Sodium Methoxide | Methanol/THF | - | Room Temp - 50 | 1-3 h | 80-90 |
| Thiols | Thiophenol | DMF | K₂CO₃ | Room Temp | 1-2 h | >90 |
Note: Reaction times and yields are approximate and may vary depending on the specific nucleophile and reaction conditions.
Visualizations
Experimental Workflow for SNAr of this compound
Caption: A generalized workflow for the nucleophilic aromatic substitution reaction of this compound.
Reaction Mechanism
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. This compound | C7H2ClF3N2O4 | CID 9809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. This compound | 393-75-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Notes and Protocols for Protein Thiol Modification using 4-Chloro-3,5-dinitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-dinitrobenzotrifluoride (CNB-TFE) is a chemical reagent with the CAS number 393-75-9.[1][2][3][4] It is a yellow crystalline solid that is insoluble in water.[1][4] While it has been traditionally used as a derivatization reagent for amino acids in HPLC applications and in chemical synthesis,[1][][6][7] its potential as a tool for modifying thiol groups in proteins is an area of growing interest. The electron-withdrawing nature of the two nitro groups and the trifluoromethyl group on the benzene (B151609) ring makes the chloro substituent susceptible to nucleophilic aromatic substitution. This reactivity can be exploited for the specific labeling of cysteine residues in proteins.
The modification of protein thiols is a critical technique in proteomics, drug discovery, and the study of cellular signaling. Cysteine residues are often involved in enzyme catalysis, protein structure stabilization, and redox sensing. The ability to selectively label these residues allows for their quantification, visualization, and the study of their functional roles.
These application notes provide a proposed framework for the use of CNB-TFE as a thiol-modifying reagent, including detailed protocols for protein labeling, quantification of the modification, and a discussion of potential applications. It is important to note that while the chemical principles underlying this application are sound, the use of CNB-TFE for protein thiol modification is a novel application and these protocols should be considered as a starting point for experimental design and optimization.
Principle of Reaction
The modification of a protein thiol (cysteine residue) with this compound proceeds via a nucleophilic aromatic substitution reaction. The deprotonated thiol group (thiolate anion, -S⁻) of a cysteine residue acts as a nucleophile, attacking the carbon atom bearing the chlorine atom on the CNB-TFE molecule. The highly electronegative nitro and trifluoromethyl groups stabilize the intermediate Meisenheimer complex and facilitate the departure of the chloride leaving group. This results in the formation of a stable thioether bond between the protein and the 2,6-dinitro-4-trifluoromethylphenyl group.
Figure 1: Reaction of CNB-TFE with a protein thiol.
Quantitative Data Summary
As the application of CNB-TFE for protein thiol modification is novel, specific quantitative data from peer-reviewed literature is not yet available. The following table provides a proposed summary of key parameters that should be determined experimentally.
| Parameter | Proposed Method of Determination | Expected Outcome/Significance |
| Molar Extinction Coefficient (ε) of the Product | Spectrophotometric analysis of the purified protein-CNB-TFE adduct at its λmax. | Essential for quantifying the extent of modification using absorbance spectroscopy. |
| Optimal Reaction pH | Perform the labeling reaction across a range of pH values (e.g., 6.5 - 8.5) and quantify the modification. | Determines the pH at which the thiol is sufficiently nucleophilic and the protein remains stable. |
| Reaction Kinetics (k) | Monitor the increase in absorbance of the product over time at various concentrations of CNB-TFE. | Provides information on the rate of the reaction, allowing for optimization of incubation times. |
| Specificity for Thiols | Compare the modification of a wild-type protein with a mutant lacking the target cysteine. Analyze for off-target modifications using mass spectrometry. | Confirms that the modification is specific to cysteine residues under the chosen reaction conditions. |
Experimental Protocols
Protocol 1: General Protein Thiol Modification with CNB-TFE
This protocol describes a general method for labeling a purified protein with CNB-TFE.
Materials:
-
Purified protein containing at least one cysteine residue
-
This compound (CNB-TFE)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Desalting column or dialysis tubing
Procedure:
-
Preparation of Protein Solution:
-
Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the protein has disulfide bonds that need to be labeled, reduce them first with a suitable reducing agent (e.g., DTT or TCEP) and subsequently remove the reducing agent by dialysis or using a desalting column.
-
-
Preparation of CNB-TFE Stock Solution:
-
Prepare a 10 mM stock solution of CNB-TFE in DMSO. Caution: CNB-TFE is a hazardous substance. Handle with appropriate personal protective equipment.
-
-
Labeling Reaction:
-
Add a 10-fold molar excess of the CNB-TFE stock solution to the protein solution. The final concentration of DMSO should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. Protect from light.
-
-
Removal of Excess Reagent:
-
Remove the unreacted CNB-TFE by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS). Alternatively, dialysis can be performed against the storage buffer.
-
-
Confirmation of Labeling:
-
Confirm the modification by UV-Vis spectrophotometry, looking for a new absorbance peak corresponding to the dinitro-trifluoromethyl-phenyl thioether adduct.
-
Further confirmation can be obtained by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the mass shift of the modified protein.
-
Figure 2: Workflow for general protein thiol modification.
Protocol 2: Quantification of Thiol Modification using Absorbance
This protocol assumes that the molar extinction coefficient of the protein-CNB-TFE adduct has been determined.
Materials:
-
CNB-TFE labeled protein
-
Unlabeled protein (for baseline correction)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine the Protein Concentration:
-
Measure the absorbance of the labeled protein at 280 nm.
-
Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of the label at 280 nm if necessary.
-
-
Measure the Absorbance of the Adduct:
-
Measure the absorbance of the labeled protein at the λmax of the dinitro-trifluoromethyl-phenyl thioether adduct.
-
-
Calculate the Degree of Labeling:
-
Use the following formula to calculate the moles of label per mole of protein: Degree of Labeling = (A_label / ε_label) / (A_protein / ε_protein) Where:
-
A_label is the absorbance at the λmax of the adduct.
-
ε_label is the molar extinction coefficient of the adduct.
-
A_protein is the absorbance of the protein at 280 nm (corrected).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Potential Applications and Signaling Pathway Analysis
The ability to specifically modify protein thiols with CNB-TFE opens up several avenues for research and drug development.
-
Enzyme Inhibition Studies: If a cysteine residue is in the active site of an enzyme, its modification by CNB-TFE is likely to inhibit enzyme activity. This can be used to identify and characterize active site cysteines.
-
Probing Protein Structure and Dynamics: The introduction of the bulky dinitro-trifluoromethyl-phenyl group can be used to probe the accessibility of cysteine residues and to study conformational changes in proteins.
-
Redox Signaling Research: Cysteine thiols are key players in redox signaling pathways. CNB-TFE could potentially be used to trap and identify proteins that undergo redox-dependent modifications in response to cellular stress. For example, it could be used to study the role of specific cysteine residues in the activation of transcription factors like Nrf2 in response to oxidative stress.
Figure 3: Probing the Keap1-Nrf2 pathway with CNB-TFE.
Conclusion
This compound presents a promising, yet underexplored, reagent for the modification of protein thiols. Its reactivity, based on established principles of nucleophilic aromatic substitution, suggests it could be a valuable tool for researchers in various fields. The protocols and applications outlined here provide a foundation for the development and optimization of methods using this reagent. Further experimental validation is required to fully characterize its utility and to establish standardized protocols for its use in protein science.
References
Application Note: High-Throughput Analysis of 4-Chloro-3,5-dinitrobenzotrifluoride (CDNB) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-dinitrobenzotrifluoride (CDNB) is a versatile electrophilic reagent widely employed in the derivatization of nucleophilic functional groups, such as primary and secondary amines, thiols, and phenols. The resulting derivatives are often highly chromophoric, making them amenable to ultraviolet-visible (UV-Vis) detection. This characteristic is particularly advantageous in drug discovery and development for labeling and quantifying biomolecules, studying reaction kinetics, and characterizing impurities. This application note provides detailed protocols for the analytical method development for various CDNB derivatives using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS).
The analytical methods detailed herein are crucial for ensuring the quality, safety, and efficacy of pharmaceutical compounds. These protocols offer high resolution, sensitivity, and accuracy for the quantitative analysis of CDNB derivatives in various matrices.
Analytical Techniques Overview
The choice of analytical technique for the analysis of CDNB derivatives is contingent on the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis, such as sensitivity and throughput.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a powerful and widely used technique for the purity assessment and quantification of non-volatile and thermally labile CDNB derivatives. The strong UV absorbance of the dinitrophenyl moiety allows for sensitive detection.
-
Gas Chromatography (GC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS): GC-based methods are suitable for volatile and thermally stable CDNB derivatives. The presence of halogens and nitro groups makes these derivatives highly responsive to an Electron Capture Detector, providing excellent sensitivity. GC-MS offers the added advantage of structural confirmation through mass fragmentation patterns.
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is particularly suited for the analysis of CDNB derivatives of amino acids, peptides, and other non-volatile primary and secondary amines.
a) Sample Preparation and Derivatization
-
Standard Solution: Accurately weigh and dissolve the CDNB derivative reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of working standards by serial dilution.
-
Sample Solution: For derivatization, mix the sample containing the amine with a solution of CDNB in a suitable solvent (e.g., acetonitrile). The reaction is typically carried out in a borate (B1201080) buffer at a slightly alkaline pH (around 9) and elevated temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).
-
Quenching: After the reaction is complete, quench any remaining CDNB by adding a small amount of a primary amine solution (e.g., glycine).
-
Dilution: Dilute the derivatized sample with the mobile phase to a final concentration within the calibration range.
b) Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used. A typical gradient might start at 30% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
c) Method Validation
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Gas Chromatography with Electron Capture Detection (GC-ECD)
This protocol is designed for the analysis of volatile and thermally stable CDNB derivatives, such as those formed with small amines, thiols, or phenols.
a) Sample Preparation
-
Standard Solution: Prepare a stock solution of the CDNB derivative in a volatile solvent like hexane (B92381) or ethyl acetate. Create working standards through serial dilution.
-
Sample Extraction:
-
Liquid Samples (e.g., water): Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Solid Samples (e.g., soil, tissue): Use a solid-phase extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to extract the analytes.
-
-
Solvent Exchange: If necessary, exchange the extraction solvent to one that is more compatible with GC analysis (e.g., hexane).
-
Concentration: Concentrate the sample extract to a final volume of 1 mL under a gentle stream of nitrogen.
b) Chromatographic Conditions
-
Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is recommended.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1 minute, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Injection Mode: Splitless injection is preferred for trace analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
For definitive identification and confirmation of CDNB derivatives, GC-MS is the method of choice. The sample preparation and chromatographic conditions are similar to those for GC-ECD.
a) Mass Spectrometer Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass range of 50-500 amu is typically sufficient to capture the molecular ion and key fragment ions.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
b) Data Analysis
Identification of the CDNB derivatives is achieved by comparing the retention times and mass spectra of the sample peaks with those of authentic standards. The fragmentation patterns of dinitro-trifluoromethyl-phenyl compounds often show characteristic losses of NO₂, CF₃, and other fragments related to the substituent.
Data Presentation
The following tables summarize representative quantitative data for the analysis of CDNB derivatives based on the described methods.
Table 1: HPLC-UV Method Validation for CDNB-Amino Acid Derivatives [1]
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 1 - 9 mg/L |
| Limit of Quantitation (LOQ) | 3 - 27 mg/L |
| Accuracy (% Recovery) | 70.1 - 109.2% |
| Precision (% RSD) | < 5.6% |
Table 2: Representative GC-ECD Method Performance for Halogenated Nitroaromatics
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/L |
| Accuracy (% Recovery) | 80 - 115% |
| Precision (% RSD) | < 15% |
Table 3: Representative GC-MS Method Performance for Substituted Nitroaromatics
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/L |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/L |
| Accuracy (% Recovery) | 85 - 110% |
| Precision (% RSD) | < 10% |
Mandatory Visualizations
Figure 1: HPLC-UV analysis workflow for CDNB derivatives.
Figure 2: GC-ECD/MS analysis workflow for CDNB derivatives.
Figure 3: Decision tree for analytical method selection.
Conclusion
The analytical methods presented in this application note provide robust and reliable approaches for the qualitative and quantitative analysis of this compound derivatives. The choice between HPLC-UV and GC-based methods should be guided by the specific properties of the analytes and the analytical requirements. Proper method validation is essential to ensure the accuracy and precision of the results, which is of paramount importance in the pharmaceutical industry. These protocols serve as a comprehensive guide for researchers and scientists involved in the development and quality control of drugs and related chemical entities.
References
Application Notes and Protocols for the Purification of Products from 4-Chloro-3,5-dinitrobenzotrifluoride Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the purification of products derived from reactions involving 4-chloro-3,5-dinitrobenzotrifluoride. This key intermediate is widely used in the synthesis of agrochemicals, such as the herbicide trifluralin, and serves as a building block for various pharmaceutical compounds through nucleophilic aromatic substitution. The protocols outlined below cover common purification techniques, including precipitation/crystallization and flash column chromatography, to ensure the isolation of high-purity products.
Introduction to Purification Strategies
The purification of products from reactions with this compound is crucial for obtaining compounds with the desired chemical and physical properties for downstream applications. The choice of purification method depends on several factors, including the nature of the product (solid or oil), its polarity, the impurities present, and the required final purity. The two primary methods discussed are precipitation/crystallization, which is ideal for solid products with good crystallizing properties, and flash column chromatography, a versatile technique for separating a wider range of compounds.
Data Presentation: Purification of Trifluralin
The following table summarizes the quantitative data for the synthesis and purification of Trifluralin (2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline), a common herbicide synthesized from this compound.
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Product | Trifluralin | [1] |
| Purification Method | Precipitation and Washing | [1] |
| Yield | 98.5% | [1] |
| Purity | 99 wt% | [1] |
| Nitrosamine Content | 0.6 ppm | [1] |
Experimental Protocols
Protocol 1: Purification of Trifluralin by Precipitation and Washing
This protocol is adapted from a patented synthesis method for Trifluralin and is suitable for solid, non-polar products.
Materials:
-
Crude reaction mixture containing Trifluralin
-
Deionized water
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven or vacuum desiccator
Procedure:
-
Precipitation: Following the completion of the reaction, cool the reaction mixture to room temperature. This will induce the precipitation of the crude Trifluralin product as crystals.[1]
-
Filtration: Filter the precipitated solid using a Büchner funnel under vacuum.
-
Washing: Wash the collected solid with deionized water until the filtrate is neutral. This step is crucial for removing any remaining acidic or basic impurities.[1]
-
Drying: Dry the purified product to a constant weight. This can be achieved in a drying oven at a moderate temperature or under vacuum in a desiccator.[1]
Purity Analysis: The purity of the final product can be assessed using High-Performance Liquid Chromatography (HPLC). A suitable method for the analysis of Trifluralin involves a mixed-mode reversed-phase cation-exchange column with a mobile phase of acetonitrile (B52724) and an ammonium (B1175870) formate (B1220265) buffer.[1]
Protocol 2: Purification of N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline Derivatives by Recrystallization
This protocol is a general method for the purification of solid aniline (B41778) derivatives produced from the reaction of this compound with various anilines.
Materials:
-
Crude N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivative
-
Methanol
-
Deionized water
-
Erlenmeyer flask
-
Heating plate with stirring
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot methanol.
-
Crystallization: While stirring, slowly add deionized water to the solution until it becomes slightly turbid. The product should begin to crystallize.
-
Cooling: Place the flask in an ice bath to maximize the precipitation of the purified product.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold methanol-water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: General Protocol for Flash Column Chromatography Purification
Flash column chromatography is a highly effective method for purifying a wide range of compounds, including those that are oils or do not crystallize easily. This is a general protocol that can be adapted for specific products.
Materials and Equipment:
-
Crude product
-
Silica (B1680970) gel (230-400 mesh)
-
Solvents for mobile phase (e.g., hexane (B92381), ethyl acetate)
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
Procedure:
-
Solvent System Selection:
-
Using TLC, determine a suitable solvent system (mobile phase). A good starting point for dinitroaniline derivatives is a mixture of hexane and ethyl acetate.
-
The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4 on the TLC plate, with good separation from impurities.
-
-
Column Packing:
-
Secure the column vertically.
-
Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase).
-
Carefully apply the sample to the top of the silica gel.
-
Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply pressure (e.g., from a pump or inert gas) to achieve a steady flow rate.
-
Collect the eluent in a series of labeled fractions.
-
Monitor the separation by periodically analyzing the fractions by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
-
Visualizations
Logical Workflow for Purification Method Selection
Caption: A decision tree for selecting the appropriate purification method.
Experimental Workflow for Trifluralin Synthesis and Purification
Caption: Step-by-step workflow for the synthesis and purification of Trifluralin.
References
Troubleshooting & Optimization
optimizing 4-Chloro-3,5-dinitrobenzotrifluoride derivatization reaction time and temperature
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the derivatization of analytes with 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CNBF) used for?
A1: CNBF is primarily used as a derivatization reagent in analytical chemistry, particularly for the precolumn derivatization of primary and secondary amines, such as amino acids, for analysis by High-Performance Liquid Chromatography (HPLC).[1][2][3][4] It is also used in the synthesis of various chemical compounds, including N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives.[4][5]
Q2: What are the optimal reaction conditions for CNBF derivatization of amino acids?
A2: Optimized conditions for the derivatization of amino acids with CNBF for HPLC analysis have been reported. In a pH 9.0 borate (B1201080) buffer, the reaction is typically carried out at 60°C for 30 minutes.[1][2] The recommended concentration of CNBF is 70 mmol L-1, with a molar ratio of amino acids to CNBF of 1:5.25.[1][2]
Q3: Can CNBF react with other functional groups?
A3: CNBF is highly reactive towards primary and secondary amines. Its reaction with other functional groups under typical derivatization conditions is less common, but potential side reactions should be considered depending on the sample matrix.
Q4: How are the CNBF derivatives detected?
A4: The resulting derivatives of the reaction between CNBF and amino acids can be detected using ultraviolet (UV) detection, typically at a wavelength of 260 nm.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Derivatization Yield | Incorrect pH of the reaction buffer. | Ensure the reaction buffer is at the optimal pH, which is typically around 9.0 for amino acid derivatization.[1][2] |
| Suboptimal reaction temperature. | Maintain a constant and accurate reaction temperature. For amino acids, 60°C has been shown to be effective.[1][2] | |
| Insufficient reaction time. | Allow the reaction to proceed for the recommended duration. A 30-minute reaction time is standard for amino acid analysis.[1][2] | |
| Inadequate concentration of CNBF. | Use the optimized concentration of the derivatizing agent. A concentration of 70 mmol L-1 has been reported as optimal for amino acid derivatization.[1][2] | |
| Degradation of the analyte or reagent. | Use fresh solutions of both the analyte and CNBF. Store stock solutions appropriately. | |
| Incomplete Reaction | Poor mixing of reactants. | Ensure thorough mixing of the sample and the derivatization reagent. |
| Presence of interfering substances in the sample. | Pre-treat the sample to remove any interfering compounds that may react with CNBF or inhibit the reaction. | |
| Poor Chromatographic Peak Shape | Suboptimal mobile phase composition. | Optimize the mobile phase for the separation of the derivatized analytes. A mixture of acetonitrile (B52724) and an acetate (B1210297) buffer is commonly used.[1] |
| Inappropriate column selection. | A C18 reversed-phase column is generally suitable for the separation of CNBF-derivatized amino acids.[1] | |
| Presence of Extraneous Peaks | Side reactions due to impurities in the sample or reagents. | Use high-purity solvents and reagents. Consider sample cleanup procedures. |
| Degradation of the derivatized product. | Analyze the sample shortly after derivatization or investigate the stability of the derivatives under the storage conditions. |
Quantitative Data Summary
The following table summarizes the optimized reaction conditions for the derivatization of amino acids with CNBF for HPLC analysis.
| Parameter | Optimized Value | Reference |
| pH | 9.0 (Borate Buffer) | [1][2] |
| Temperature | 60°C | [1][2] |
| Reaction Time | 30 minutes | [1][2] |
| CNBF Concentration | 70 mmol L⁻¹ | [1][2] |
| Molar Ratio (Amino Acid:CNBF) | 1:5.25 | [1][2] |
| Detection Wavelength | 260 nm | [1] |
Experimental Protocols
Protocol 1: Precolumn Derivatization of Amino Acids with CNBF for HPLC Analysis
This protocol is based on established methods for the determination of amino acids.[1][2]
Materials:
-
This compound (CNBF) solution (70 mmol L⁻¹ in a suitable solvent like acetonitrile)
-
Borate buffer (pH 9.0)
-
Amino acid standards or sample solution
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[1]
Procedure:
-
Sample Preparation: Prepare the amino acid standard or sample solution in the borate buffer.
-
Derivatization Reaction:
-
Reaction Termination (if necessary): The reaction can often be stopped by cooling the mixture and/or by the addition of an acidic solution to lower the pH.
-
HPLC Analysis:
-
Inject an appropriate volume of the derivatized sample into the HPLC system.
-
Perform the chromatographic separation on a C18 column.
-
A typical mobile phase consists of a gradient elution with a mixture of acetonitrile and an acetate buffer.[1]
-
Monitor the elution of the derivatized amino acids at 260 nm.[1]
-
Visualizations
Caption: Workflow for the derivatization of amino acids with CNBF and subsequent HPLC analysis.
Caption: A logical troubleshooting guide for addressing low derivatization yield.
References
- 1. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. 4-氯-3,5-二硝基三氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
managing excess 4-Chloro-3,5-dinitrobenzotrifluoride reagent in a reaction
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing excess 4-Chloro-3,5-dinitrobenzotrifluoride in a reaction. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I have an excess of this compound. How do I safely neutralize it in the reaction mixture?
A1: Excess this compound, a highly reactive and hazardous electrophile, must be neutralized ("quenched") before workup.[1] Two primary methods are recommended: quenching with a nucleophilic amine or with a basic aqueous solution. The choice depends on the stability of your product to the quenching conditions.
Q2: Which quenching agent is most suitable for my experiment?
A2: The selection of a quenching agent depends on the reaction solvent and the pH stability of your desired product. The table below provides a comparison to aid in your decision.
| Quenching Agent | Recommended Solvent(s) | Key Considerations |
| Primary/Secondary Amine | Aprotic organic solvents (e.g., THF, DCM, Acetonitrile) | - Forms a more complex mixture of byproducts. - Requires an acidic workup to remove the excess amine.[2] |
| Aqueous Sodium Hydroxide (B78521) | Protic or water-miscible solvents (e.g., Methanol, Ethanol, THF) | - Simpler byproduct profile. - Avoid if your product is base-labile. |
Q3: How can I confirm that all the excess this compound has been quenched?
A3: It is crucial to confirm the complete consumption of the starting material before proceeding with the workup. Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the disappearance of the this compound spot.[3] High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis.[4][5]
Q4: What are the primary safety concerns when working with this compound and its quenching byproducts?
A4: this compound is toxic and readily absorbed through the skin. Aromatic nitro compounds can cause cyanosis.[1] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The quenching process can be exothermic, so the quenching agent should be added slowly with cooling.[6] Dispose of all waste containing dinitroaromatic compounds according to your institution's hazardous waste disposal procedures.
Troubleshooting Guides
Problem: Incomplete Quenching
Symptom: The TLC or HPLC analysis still shows the presence of this compound after the quenching procedure.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Quenching Agent | Add additional quenching agent in small portions and continue to monitor the reaction by TLC or HPLC. |
| Poor Mixing | Increase the stirring rate to ensure the quenching agent is thoroughly dispersed in the reaction mixture. |
| Low Temperature | If the reaction was cooled for quenching, allow it to slowly warm to room temperature to ensure the reaction goes to completion. |
Problem: Difficulty in Workup
Symptom: Formation of emulsions or difficulty in separating layers during aqueous workup.
Possible Causes & Solutions:
| Cause | Solution |
| Formation of Salts | Add brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous layer and help break the emulsion.[7] |
| High Concentration | Dilute the reaction mixture with more organic solvent before performing the aqueous wash. |
Experimental Protocols
Protocol 1: Quenching with a Nucleophilic Amine (e.g., Diethylamine)
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Slow Addition: Slowly add 1.5 to 2.0 equivalents of diethylamine (B46881) (relative to the initial excess of this compound) dropwise to the stirred reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC until the starting material spot is no longer visible.
-
Workup:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with 1 M HCl (aq) to remove excess diethylamine and its corresponding salt.[2]
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Protocol 2: Quenching with Aqueous Sodium Hydroxide
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Slow Addition: Slowly add 1 M aqueous sodium hydroxide solution dropwise to the stirred reaction mixture until the yellow color of the organic layer diminishes.
-
Monitoring: Monitor the reaction progress by TLC until the starting material spot is no longer visible.
-
Workup:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analytical Methodologies
Thin-Layer Chromatography (TLC) Monitoring
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of ethyl acetate (B1210297) and hexanes (e.g., 20:80 v/v), adjust polarity as needed for your specific product.
-
Visualization: UV light (254 nm). The this compound starting material is UV active.
High-Performance Liquid Chromatography (HPLC) Analysis
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV detector at a wavelength where the starting material and product have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter before injection.
Visualizations
Caption: Decision workflow for quenching excess this compound.
Caption: Simplified signaling pathway for Nucleophilic Aromatic Substitution (SNAr).
References
identifying and minimizing by-products in 4-Chloro-3,5-dinitrobenzotrifluoride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3,5-dinitrobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common method for synthesizing this compound is the electrophilic nitration of 4-chlorobenzotrifluoride (B24415).[1] This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid (mixed acid), often with the addition of oleum (B3057394) (fuming sulfuric acid) to enhance the reactivity.
Q2: What are the most common by-products in this synthesis?
A2: The most prevalent by-product is the mono-nitrated intermediate, 4-chloro-3-nitrobenzotrifluoride (B52861), which arises from incomplete dinitration.[2] Other potential by-products include isomers formed by nitration at other positions, though these are generally minor due to the directing effects of the chloro and trifluoromethyl groups. Under harsh conditions, hydrolysis of the trifluoromethyl group to a carboxylic acid or the formation of phenolic impurities can occur.
Q3: How can I minimize the formation of the mono-nitro by-product?
A3: Minimizing the mono-nitro by-product, 4-chloro-3-nitrobenzotrifluoride, can be achieved by employing a two-stage nitration process.[2] In the first stage, conditions are optimized for the mono-nitration of 4-chlorobenzotrifluoride. The resulting mono-nitro intermediate is then subjected to a second, more forcing nitration step to drive the reaction to completion. Using a sufficient excess of the nitrating agent and controlling the reaction temperature are also critical factors.
Q4: What analytical techniques are suitable for monitoring the reaction and assessing product purity?
A4: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are well-suited for monitoring the progress of the reaction and analyzing the purity of the final product. GC with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS) can effectively separate and quantify the starting material, the mono-nitro intermediate, and the desired dinitro product. HPLC with UV detection is also a powerful tool for purity assessment and impurity profiling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient amount of nitrating agent. 4. Loss of product during work-up and purification. | 1. Increase reaction time or temperature (monitor for by-product formation). 2. Optimize temperature; too low may slow the reaction, too high may increase by-products. 3. Use a higher molar ratio of nitric acid to the substrate. 4. Ensure efficient extraction and minimize transfers. Wash the crude product with cold water to remove residual acid before purification. |
| High percentage of 4-chloro-3-nitrobenzotrifluoride impurity | 1. Insufficiently forcing reaction conditions for the second nitration. 2. Short reaction time. 3. Inadequate concentration of the nitrating agent. | 1. Increase the reaction temperature for the dinitration step. 2. Extend the reaction time and monitor progress by GC or HPLC. 3. Increase the concentration of nitric acid and/or add oleum. |
| Presence of colored impurities in the final product | 1. Formation of phenolic by-products due to reaction with water at high temperatures. 2. Oxidation of starting material or product. | 1. Ensure anhydrous reaction conditions. 2. Control the reaction temperature carefully. 3. Purify the final product by recrystallization. |
| Formation of an unexpected acidic by-product | Hydrolysis of the trifluoromethyl (-CF3) group to a carboxylic acid (-COOH) group under strongly acidic conditions. | 1. Avoid excessively high temperatures and prolonged reaction times in strong acid. 2. Neutralize the reaction mixture carefully during work-up. 3. The acidic by-product can often be removed by a basic wash during extraction. |
Quantitative Data on Synthesis Conditions
The following table summarizes reaction conditions and reported yields for the synthesis of this compound and its mono-nitro intermediate from various sources. This data can help in designing experiments to optimize yield and purity.
| Product | Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-chloro-3-nitrobenzotrifluoride | 4-chlorobenzotrifluoride | NH₄NO₃, ionic liquid | 70 | 9 | 85 | CN108484409A |
| This compound | 4-chlorobenzotrifluoride | HNO₃, H₂SO₄, Oleum | 100 | 20 | 85 | US3726930A |
| This compound | 4-chloro-3-nitrobenzotrifluoride | HNO₃, H₂SO₄, Oleum | 90 | <24 | 94.8 (of theoretical) | US4096195A |
Experimental Protocols
Protocol 1: Two-Stage Synthesis of this compound
This protocol is based on the two-stage nitration process described in the patent literature to achieve a high yield of the desired product.[2]
Stage 1: Mononitration
-
To a stirred mixture of 20% by weight nitric acid, 26% sulfur trioxide (as oleum), and 54% sulfuric acid, heat the solution to 50-55 °C.
-
Slowly add one molar equivalent of 4-chlorobenzotrifluoride while maintaining the temperature between 50-55 °C.
-
Stir the reaction mixture for 30-60 minutes. Monitor the reaction by GC to confirm the complete conversion of the starting material.
-
Cool the reaction mixture and carefully dilute with water to form an approximately 85% sulfuric acid solution.
-
Separate the upper organic layer containing 4-chloro-3-nitrobenzotrifluoride.
Stage 2: Dinitration
-
Prepare a fresh mixed acid solution with a molar ratio of nitric acid to the mono-nitro intermediate of at least 2.5:1 in sulfuric acid and oleum.
-
Add the 4-chloro-3-nitrobenzotrifluoride from Stage 1 to the fresh mixed acid.
-
Heat the reaction mixture to approximately 90 °C and maintain for up to 24 hours. Monitor the reaction progress by GC.
-
Upon completion, cool the mixture and carefully pour it over crushed ice.
-
Isolate the precipitated solid product by filtration.
-
Wash the crude product with water until the washings are neutral.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol 2: HPLC Method for Impurity Profiling
This protocol provides a general framework for developing an HPLC method for the analysis of this compound and its potential by-products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 30% B
-
22-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known amount of the sample in acetonitrile.
Visualizations
Caption: Workflow for the two-stage synthesis of this compound.
Caption: Formation pathways of the primary by-product and a potential side-product.
Caption: Decision tree for troubleshooting common issues in the synthesis.
References
troubleshooting low yield in 4-Chloro-3,5-dinitrobenzotrifluoride reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-Chloro-3,5-dinitrobenzotrifluoride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield of this compound is consistently low. What are the most common causes?
Low yields can stem from several factors throughout the two-stage nitration process. The most critical aspects to investigate are:
-
Incomplete Mononitration: The initial conversion of 4-chlorobenzotrifluoride (B24415) to 4-chloro-3-nitrobenzotrifluoride (B52861) must be substantially complete. Any unreacted starting material will not be nitrated in the second stage and will be lost during work-up. Furthermore, incomplete mononitration can lead to the formation of 4-chlorobenzoic acid as a byproduct.[1]
-
Improper Mixed Acid Composition: The concentration of nitric acid, sulfuric acid, and sulfur trioxide (oleum) in your nitrating mixture is crucial for both reaction rate and selectivity. Deviations from the optimal ratios can lead to incomplete reactions or the formation of unwanted side products.
-
Suboptimal Reaction Temperature: The nitration of 4-chlorobenzotrifluoride is highly exothermic.[2] Poor temperature control can result in side reactions, including oxidation of the trifluoromethyl group at higher temperatures, or an incomplete reaction if the temperature is too low.
-
Insufficient Reaction Time: Both the mononitration and dinitration stages require adequate time for the reactions to proceed to completion.
-
Water Content in Mixed Acid: The presence of excess water in the mixed acid can reduce the concentration of the active nitrating species (nitronium ion, NO₂⁺), thereby slowing down the reaction and potentially leading to incomplete conversion.[3][4][5]
-
Poor Mixing: The reaction occurs in a heterogeneous liquid-liquid system.[2] Inefficient mixing can lead to localized areas of high or low reagent concentration, resulting in non-uniform reaction progress and the formation of byproducts.
Q2: I am observing an unexpected byproduct in my final product. How can I identify and prevent it?
A common byproduct is 4-chlorobenzoic acid, which can form if the initial mononitration of 4-chlorobenzotrifluoride is incomplete.[1] To prevent its formation, ensure that the mononitration step proceeds to completion. This can be monitored using gas chromatography (GC) to confirm the disappearance of the starting material.[1]
Other potential byproducts can arise from over-nitration or side reactions if the reaction conditions are not carefully controlled. Analyzing your product by techniques such as GC-MS, HPLC, and NMR can help in identifying these impurities. Adjusting the stoichiometry of the nitrating agents and maintaining strict temperature control can minimize the formation of these byproducts.
Q3: What are the optimal reaction conditions for maximizing the yield of this compound?
Based on established protocols, a two-stage process is highly effective. The following table summarizes the key parameters for achieving high yields:
| Parameter | Mononitration Stage | Dinitration Stage |
| Starting Material | 4-chlorobenzotrifluoride | 4-chloro-3-nitrobenzotrifluoride |
| Nitrating Agent | Mixed acid (Nitric acid, Sulfuric acid, Sulfur trioxide) | Fresh mixed acid (Nitric acid, Sulfuric acid, Sulfur trioxide) |
| Molar Ratio (Nitric Acid:Substrate) | Approximately 1.1:1 | At least 2.5:1 |
| Mixed Acid Composition (by weight) | 8-22% Nitric Acid, 10-27% Sulfur Trioxide, 51-82% Sulfuric Acid | 18-25% Nitric Acid, 23-32% Sulfur Trioxide, 43-59% Sulfuric Acid |
| Reaction Temperature | 50-55 °C | 90 °C |
| Reaction Time | ~30 minutes for addition, then monitor for completion | ~20 hours |
| Monitoring | Gas Chromatography for complete conversion of starting material.[1] | Gas Chromatography for conversion to dinitro product.[1] |
Source: Adapted from US Patent 4,096,195 A[1]
Experimental Protocols
Key Experiment: Two-Stage Nitration of 4-Chlorobenzotrifluoride
This protocol is based on a high-yield process described in the patent literature.[1]
Stage 1: Mononitration of 4-Chlorobenzotrifluoride
-
Apparatus Setup: A reaction vessel equipped with a stirrer, condenser, thermometer, and addition funnel is required.
-
Reagent Preparation: Prepare a mixed acid solution with the following composition by weight: 20% nitric acid, 26% sulfur trioxide (oleum), and 54% sulfuric acid.
-
Reaction Initiation: Charge the reaction vessel with the mixed acid. Heat the acid mixture to 50-55 °C.
-
Substrate Addition: Slowly add one molar equivalent of 4-chlorobenzotrifluoride to the heated mixed acid over approximately 30 minutes, while maintaining the temperature at 50-55 °C with cooling.
-
Reaction Monitoring: Monitor the reaction progress by gas chromatography to ensure the complete conversion of 4-chlorobenzotrifluoride to 4-chloro-3-nitrobenzotrifluoride.
-
Work-up (Intermediate Isolation):
-
Once the reaction is complete, cool the mixture.
-
Carefully dilute the used acid mixture with water to a sulfuric acid concentration of approximately 85% by weight, maintaining the temperature at 50-52 °C with cooling.
-
Allow the layers to separate. The upper organic layer is the 4-chloro-3-nitrobenzotrifluoride intermediate.
-
Separate the organic layer from the aqueous acid layer. The aqueous layer can be discarded.
-
Stage 2: Dinitration of 4-Chloro-3-nitrobenzotrifluoride
-
Apparatus Setup: A similar reaction vessel setup as in Stage 1 can be used.
-
Reagent Preparation: Prepare a fresh mixed acid solution with a composition of approximately 20% nitric acid, 26% sulfur trioxide, and 54% sulfuric acid.
-
Reaction Initiation: Charge a separate reaction vessel with the 4-chloro-3-nitrobenzotrifluoride obtained from Stage 1.
-
Nitrating Agent Addition: Add at least 2.5 molar equivalents of the fresh mixed acid to the 4-chloro-3-nitrobenzotrifluoride.
-
Heating and Reaction: Heat the reaction mixture to 90 °C and maintain this temperature for approximately 20 hours.
-
Reaction Monitoring: Monitor the conversion to this compound using gas chromatography. A conversion of over 99% can be expected.
-
Product Isolation:
-
At the end of the reaction, cool the mixture to approximately 80 °C to allow for phase separation.
-
Separate the upper organic layer, which is the crude this compound product. The lower spent acid layer can be recycled for the mononitration stage.
-
The crude product will solidify upon cooling.
-
-
Purification: The solid product can be further purified by recrystallization from a suitable solvent system (e.g., methanol-water).[6]
Visualizations
References
- 1. US4096195A - Cyclic two-stage nitration process for preparing this compound from 4-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 4. US5763697A - Process for the nitration of aromatic compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) derivatives.
Troubleshooting Guides
Matrix effects, stemming from co-eluting endogenous or exogenous compounds in the sample, can significantly impact the accuracy, precision, and sensitivity of LC-MS analyses by causing ion suppression or enhancement.[1][2][3] The following guides provide a systematic approach to identifying, quantifying, and mitigating these effects for CNBF derivatives.
Identifying and Quantifying Matrix Effects
Consistent and reproducible quantification is critical in bioanalytical methods.[4] The first step in addressing matrix effects is to determine their presence and magnitude.
Table 1: Quantitative Assessment of Matrix Effects
| Parameter | Calculation Formula | Interpretation | Recommended Action if Matrix Effect is Significant (>15%) |
| Matrix Factor (MF) | MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution) | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. | Proceed to mitigation strategies. |
| Recovery (RE) | RE = (Peak Response of Pre-extraction Spike) / (Peak Response of Post-extraction Spike) | Indicates the efficiency of the extraction process. | Optimize the sample preparation procedure. |
| Process Efficiency (PE) | PE = (Peak Response of Pre-extraction Spike) / (Peak Response in Neat Solution) | Overall assessment of the method, combining matrix effects and recovery. | Review and optimize both sample preparation and chromatographic conditions. |
Experimental Protocols for Matrix Effect Assessment
Protocol 1: Post-Extraction Spike Method for Quantitative Assessment
This method quantifies the extent of ion suppression or enhancement.[5]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte of interest (CNBF derivative) spiked into the reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Blank matrix is extracted using the established sample preparation protocol. The analyte is then spiked into the final, extracted matrix at the same concentration as Set A.
-
Set C (Pre-extraction Spike): Blank matrix is spiked with the analyte before the extraction process begins.
-
-
Analyze all three sets using the developed LC-MS method.
-
Calculate the Matrix Factor, Recovery, and Process Efficiency using the formulas in Table 1.
Protocol 2: Post-Column Infusion for Qualitative Assessment
This qualitative technique helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.[5][6]
-
Set up a continuous infusion of a standard solution of the CNBF derivative into the mass spectrometer, post-analytical column, using a T-fitting.
-
Allow the signal to stabilize to a constant baseline.
-
Inject an extracted blank matrix sample onto the LC column.
-
Monitor the baseline signal of the infused analyte. A dip in the baseline indicates ion suppression at that retention time, while a peak or rise indicates ion enhancement.[5]
Mitigation Strategies for Matrix Effects
Once identified, several strategies can be employed to minimize or eliminate matrix effects.
Sample Preparation
Effective sample cleanup is a primary strategy to remove interfering matrix components before LC-MS analysis.[7]
Table 2: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins. | Simple, fast, and inexpensive. | Non-selective, may not remove other interfering substances like phospholipids.[8][9] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide a cleaner extract than PPT.[8][9] | Can be labor-intensive, may have lower analyte recovery, and uses significant solvent volumes. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective, can provide very clean extracts and analyte concentration.[7] | More complex method development, can be more expensive. |
dot
Caption: General sample preparation workflow for CNBF derivatives.
Chromatographic Optimization
Modifying the chromatographic conditions can help separate the CNBF derivative from interfering matrix components.[5]
-
Gradient Modification: Adjusting the mobile phase gradient can improve the resolution between the analyte and co-eluting matrix components.
-
Column Chemistry: Utilizing a different stationary phase (e.g., C18, Phenyl-Hexyl, HILIC) can alter the retention and elution profile of both the analyte and interferences.
-
Flow Rate: Lowering the flow rate can sometimes improve separation efficiency.
Use of Internal Standards
The use of a stable isotope-labeled (SIL) internal standard is a highly effective way to compensate for matrix effects.[10][11][12]
-
Principle: A SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[13][14]
-
Behavior: It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[11][12]
-
Quantification: By calculating the ratio of the analyte peak area to the SIL internal standard peak area, the variability introduced by matrix effects can be normalized.
dot
Caption: Compensation for matrix effects using a SIL internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of CNBF derivatives?
A1: Matrix effects refer to the alteration of ionization efficiency for your CNBF derivative due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extract).[1][2] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the signal intensity, which can negatively impact the accuracy and reproducibility of your results.[15][16]
Q2: I am observing poor reproducibility and inconsistent peak areas for my quality control samples. Could this be due to matrix effects?
A2: Yes, poor reproducibility and high variability in quality control samples are common indicators of matrix effects.[6] This often occurs when different lots of the biological matrix have varying compositions, leading to inconsistent ion suppression or enhancement between samples.
Q3: My calibration curve for a CNBF derivative is non-linear. Is this related to matrix effects?
A3: Non-linearity in the calibration curve can be a sign of matrix effects, especially if the effect is concentration-dependent.[6] At higher concentrations, the matrix components may have a more pronounced impact on the ionization of the analyte. It is also important to rule out other potential causes such as detector saturation.
Q4: How does derivatization with this compound (CNBF) itself potentially influence matrix effects?
A4: Derivatization with CNBF is used to improve the chromatographic and mass spectrometric properties of analytes, often amino acids.[17][18][19][][21] While CNBF derivatization can enhance sensitivity, the resulting derivative will have its own unique physicochemical properties that determine its susceptibility to matrix effects. The derivatization process itself adds reagents to the sample, which, if not properly removed, could contribute to matrix effects.
Q5: I have confirmed that I have significant ion suppression. What is the first step I should take to mitigate it?
A5: The first and often most effective step is to improve your sample preparation method.[7] Consider switching from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of the interfering matrix components.[8][9]
Q6: Is simple dilution of my sample a valid strategy to reduce matrix effects?
A6: Diluting your sample can be a quick and easy way to reduce the concentration of interfering matrix components.[5] However, this approach is only feasible if the concentration of your CNBF derivative remains well above the lower limit of quantification (LLOQ) of your assay.
Q7: When should I consider using a stable isotope-labeled (SIL) internal standard?
A7: A SIL internal standard is the "gold standard" for compensating for matrix effects and should be considered whenever high accuracy and precision are required, particularly for regulated bioanalysis.[12][22] If you have tried optimizing sample preparation and chromatography and still observe significant and variable matrix effects, implementing a SIL internal standard is the recommended next step.[10][13][23]
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 10. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers | NIST [nist.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. waters.com [waters.com]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. asianpubs.org [asianpubs.org]
- 19. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. crimsonpublishers.com [crimsonpublishers.com]
- 23. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 4-Chloro-3,5-dinitrobenzotrifluoride (CDNB) Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3,5-dinitrobenzotrifluoride (CDNB) derivatives in HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with CDNB and its derivatives during HPLC analysis?
A1: CDNB and its derivatives, being nitroaromatic compounds, can be susceptible to degradation under certain HPLC conditions. The primary concerns are:
-
Hydrolysis: The chloro group on the aromatic ring is activated by the two electron-withdrawing nitro groups, making it susceptible to nucleophilic substitution by water or other nucleophiles in the mobile phase, especially at neutral to high pH. This can lead to the formation of the corresponding phenol (B47542) derivative.
-
Reduction of Nitro Groups: While less common under standard reversed-phase conditions, the nitro groups can be reduced, particularly if the mobile phase contains certain additives or if the sample is exposed to metal surfaces in the HPLC system (e.g., stainless steel frits) for extended periods.
-
Photodegradation: Many nitroaromatic compounds are light-sensitive. Exposure of samples or standards to UV light (including ambient laboratory light) for prolonged periods can lead to degradation. It is advisable to use amber vials and protect solutions from light.
Q2: My chromatogram for a CDNB derivative shows significant peak tailing. What is the likely cause and how can I resolve it?
A2: Peak tailing for CDNB derivatives is often due to secondary interactions between the polar nitro groups and active sites (residual silanols) on the silica-based stationary phase of the HPLC column.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) can suppress the ionization of silanol (B1196071) groups, thereby reducing these secondary interactions.
-
Use of an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column where the residual silanols are chemically deactivated.
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can sometimes help to mask the residual silanol interactions.
-
Lower Injection Volume/Concentration: Overloading the column can exacerbate peak tailing. Try injecting a smaller volume or a more dilute sample.
Q3: I am observing a loss of signal or the appearance of unexpected peaks in my chromatograms over a sequence of injections. What could be the problem?
A3: This could be indicative of on-column degradation of your CDNB derivative. The stationary phase itself can sometimes catalyze degradation, or the issue could be related to the mobile phase.
Troubleshooting Steps:
-
Assess Mobile Phase Compatibility: If your mobile phase has a pH above 7, consider the possibility of hydrolysis of the chloro group. Prepare fresh mobile phase and standards to see if the issue persists.
-
Column Inertness: Try a different column from another manufacturer or one with a different bonding chemistry (e.g., a phenyl-hexyl phase) to see if the degradation is specific to a particular stationary phase.
-
Sample Solvent: Ensure your sample is dissolved in a solvent compatible with the mobile phase. Injecting a sample in a very strong solvent can cause peak distortion and potential on-column precipitation and degradation. Ideally, the sample solvent should be the same as the initial mobile phase.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | 1. Lower the mobile phase pH to 2.5-3.5. 2. Use a high-purity, end-capped column. 3. Add a small amount of a competing base like triethylamine (B128534) (use with caution as it can affect MS detection). |
| Column overload. | 1. Reduce the injection volume. 2. Dilute the sample. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase composition. |
| Column collapse (rare with modern columns). | Replace the column and operate within the manufacturer's recommended pH and pressure limits. |
Issue 2: Analyte Degradation
| Symptom | Possible Cause | Recommended Solution |
| Appearance of new, smaller peaks over time | On-column or in-vial degradation. | 1. Check mobile phase pH; for CDNB derivatives, acidic pH is generally preferred. 2. Use freshly prepared samples and mobile phase. 3. Protect samples from light by using amber vials. 4. If using elevated column temperatures, perform a stability check at that temperature. |
| Decreasing peak area of the main analyte | Adsorption to system components or degradation. | 1. Passivate the HPLC system with a strong acid (e.g., nitric acid), following your instrument manufacturer's guidelines. 2. Check for active sites on the column by injecting a standard known to be sensitive to such interactions. |
Quantitative Data Summary
The following table summarizes hypothetical stability data for a typical CDNB derivative under forced degradation conditions. This data is for illustrative purposes to guide experimental design, as specific stability data for every derivative will vary.
| Stress Condition | Parameters | Hypothetical % Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 24h | 5-10% | Minimal degradation expected. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 4h | 20-30% | 4-hydroxy-3,5-dinitrobenzotrifluoride |
| Oxidative | 3% H₂O₂ at room temp for 24h | < 5% | Minimal degradation expected. |
| Photolytic | UV light (254 nm) for 24h | 15-25% | Complex mixture of products. |
| Thermal | 105°C for 48h | < 5% | Minimal degradation expected. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for a CDNB Derivative
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724)
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the CDNB derivative in a 50:50 mixture of acetonitrile and 0.1 M HCl. Heat at 80°C. Withdraw aliquots at 0, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Dissolve the CDNB derivative in a 50:50 mixture of acetonitrile and 0.1 M NaOH. Keep at 60°C. Withdraw aliquots at 0, 1, 2, and 4 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Dissolve the CDNB derivative in a 50:50 mixture of acetonitrile and 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 0, 8, and 24 hours.
-
Photodegradation: Expose a solution of the CDNB derivative in the sample diluent to UV light (254 nm) in a photostability chamber. Keep a control sample wrapped in aluminum foil at the same temperature. Analyze at 0, 8, and 24 hours.
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of a CDNB derivative.
Caption: Proposed primary degradation pathway for CDNB derivatives under basic HPLC conditions.
Technical Support Center: Optimizing Peak Resolution for 4-Chloro-3,5-dinitrobenzotrifluoride (CNB-TF)-Labeled Compounds
Welcome to the technical support center for the analysis of 4-Chloro-3,5-dinitrobenzotrifluoride (CNB-TF)-labeled compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CNB-TF) and why is it used as a labeling reagent?
A1: this compound (CNB-TF), also known as 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene, is a derivatization reagent used in High-Performance Liquid Chromatography (HPLC). It readily reacts with primary and secondary amines to form stable N-substituted-2,6-dinitro-4-(trifluoromethyl)benzamine derivatives that exhibit strong UV absorption.[1] This labeling enhances the detection and separation of various compounds, particularly amino acids and other amine-containing analytes.[2][3][4]
Q2: What are the typical causes of poor peak resolution for CNB-TF-labeled compounds?
A2: Poor peak resolution, manifesting as peak broadening, tailing, or co-elution, can stem from several factors. These include suboptimal mobile phase composition (e.g., incorrect pH or organic solvent ratio), inappropriate column selection, column degradation, or issues with the HPLC system itself. For CNB-TF derivatives, specific interactions between the fluorinated and nitrated aromatic label and the stationary phase can also significantly impact peak shape.
Q3: How does the mobile phase pH affect the peak shape of my CNB-TF labeled analyte?
A3: The pH of the mobile phase is a critical parameter that can significantly impact the retention, selectivity, and peak shape of ionizable compounds.[5] Since CNB-TF is used to label amines, the resulting derivatives can have acidic protons (depending on the original analyte) that can interact with the stationary phase. Adjusting the mobile phase pH can suppress the ionization of residual silanol (B1196071) groups on silica-based columns, which is a common cause of peak tailing for basic compounds.[6] For amine derivatives, using a mobile phase pH that is 2 units above or below the pKa of the analyte's ionizable group can improve peak shape.
Q4: Which type of HPLC column is best suited for separating CNB-TF-labeled compounds?
A4: C18 columns are commonly used for the separation of CNB-TF labeled amino acids.[6][7] However, due to the aromatic and fluorinated nature of the CNB-TF label, other stationary phases can offer alternative selectivity. Pentafluorophenyl (PFP) and Phenyl-Hexyl phases can provide different retention mechanisms, such as π-π interactions, which can be beneficial for resolving closely eluting aromatic compounds.[7][8][9] If co-elution is an issue on a C18 column, switching to a PFP or Phenyl-Hexyl column is a recommended strategy.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the chromatographic analysis of CNB-TF-labeled compounds.
Issue 1: Peak Tailing
Symptoms: Asymmetrical peaks with a "tail" extending from the peak back to the baseline.
Potential Causes & Solutions:
-
Secondary Interactions with Silanols: The CNB-TF labeled analyte, especially if it retains basic properties, can interact with residual silanol groups on the silica (B1680970) stationary phase.
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3 with a phosphate (B84403) or formate (B1220265) buffer) can suppress silanol ionization and reduce tailing.[6]
-
Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to minimize the number of accessible silanol groups.
-
Solution 3: Add a Mobile Phase Modifier: The addition of a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.[6]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
Issue 2: Peak Broadening
Symptoms: Peaks are wider than expected, leading to decreased resolution and sensitivity.
Potential Causes & Solutions:
-
Suboptimal Flow Rate: The flow rate of the mobile phase affects the time analytes have to interact with the stationary phase.
-
Solution: Decrease the flow rate to allow for better equilibration and potentially sharper peaks.
-
-
Column Degradation: Over time, columns can lose efficiency due to voids or contamination.
-
Solution 1: Flush the Column: Wash the column with a strong solvent to remove contaminants.
-
Solution 2: Replace the Column: If flushing does not improve peak shape, the column may need to be replaced.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening.
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
Issue 3: Co-elution or Poor Separation
Symptoms: Two or more peaks are not fully resolved from each other.
Potential Causes & Solutions:
-
Insufficiently Optimized Mobile Phase: The organic solvent composition and gradient profile may not be suitable for the separation.
-
Solution 1: Adjust Organic Solvent Ratio: For reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will generally increase retention and may improve separation.
-
Solution 2: Modify the Gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
-
Inappropriate Stationary Phase: The chosen column may not provide the necessary selectivity for the analytes.
-
Solution 1: Switch to a Different Stationary Phase: As CNB-TF is an aromatic and fluorinated tag, consider a column with alternative selectivity, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase.[7][8][9] These phases can offer different interactions (e.g., π-π) that can resolve compounds that co-elute on a C18 column.
-
Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Experimental Protocols
General Protocol for CNB-TF Derivatization of Amino Acids
This protocol is a general guideline based on published methods.[1][6][7] Optimization may be required for specific applications.
-
Sample Preparation: Prepare a standard solution of the amino acid or the sample containing the amine of interest in a suitable solvent (e.g., 0.1 M HCl).
-
Buffering: In a reaction vial, mix the sample solution with a borate (B1201080) buffer (e.g., pH 9.0).
-
Derivatization: Add a solution of CNB-TF in a water-miscible organic solvent (e.g., acetonitrile). The molar ratio of CNB-TF to the analyte should be in excess.
-
Reaction: Incubate the mixture at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).
-
Quenching/Dilution: After the reaction is complete, the mixture can be quenched or diluted with the initial mobile phase before injection into the HPLC system.
Quantitative Data Summary
The following table summarizes typical HPLC conditions used for the analysis of CNB-TF labeled amino acids, extracted from various studies. This data can serve as a starting point for method development and troubleshooting.
| Parameter | Method 1 | Method 2 |
| Column | Kromasil ODS C18 (250mm x 4.6mm, 5µm)[1][6] | Not Specified |
| Mobile Phase A | Acetonitrile[6] | Acetonitrile |
| Mobile Phase B | Acetate buffer, acetonitrile, triethylamine (82.8:17:0.2, v/v/v), pH 4.9[6] | Water containing 0.1% formic acid |
| Gradient | Gradient elution[6] | Gradient Elution |
| Flow Rate | 0.4 mL/min[6] | 1.0 mL/min |
| Temperature | Room Temperature[6] | Not Specified |
| Detection | 260 nm[6] | Not Specified |
| Analysis Time | 45 min[6] | 15 min[8] |
Visualizations
Caption: CNB-TF Derivatization Reaction Workflow.
Caption: Troubleshooting Workflow for Improving Peak Resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. phxtechnical.zendesk.com [phxtechnical.zendesk.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. separationmethods.com [separationmethods.com]
- 5. phenomenex.com [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. bia.si [bia.si]
4-Chloro-3,5-dinitrobenzotrifluoride storage and handling to prevent degradation
This technical support center provides guidance on the proper storage and handling of 4-Chloro-3,5-dinitrobenzotrifluoride (CAS No. 393-75-9) to prevent its degradation. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. For optimal preservation, storage in a freezer at temperatures between -15°C and -25°C is recommended. The container should be tightly sealed and the headspace filled with an inert gas, such as argon or nitrogen, to prevent exposure to moisture and air.
Q2: How sensitive is this compound to light?
A2: this compound is a light-sensitive compound. Exposure to ultraviolet (UV) light can lead to photodegradation, which may result in the formation of impurities and a decrease in the compound's purity. It is crucial to store the chemical in an amber or opaque container to protect it from light. When handling the compound in the laboratory, it is advisable to work under subdued lighting and to protect solutions from direct light exposure by using amber glassware or wrapping containers with aluminum foil.
Q3: What are the signs of degradation of this compound?
A3: this compound is a yellow crystalline solid.[1] Visual signs of degradation can include a change in color (e.g., darkening or discoloration), a change in physical form (e.g., clumping or melting), or the appearance of an unusual odor. However, chemical degradation can occur without any visible changes. Therefore, it is essential to periodically check the purity of the compound using analytical techniques such as HPLC, especially for older batches or if degradation is suspected.
Q4: What materials are incompatible with this compound?
A4: this compound should be stored and handled away from strong oxidizing agents, strong bases, and reducing agents to prevent vigorous and potentially hazardous reactions. Contact with incompatible materials can lead to the rapid degradation of the compound and may pose a safety risk.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Verify Purity: Analyze the purity of the this compound stock using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Compare the results with the certificate of analysis or a freshly opened standard.
-
Check Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (cool, dry, dark, under an inert atmosphere).
-
Review Handling Procedures: Confirm that proper handling procedures were followed during the experiment to minimize exposure to air, moisture, and light.
-
Use a Fresh Batch: If degradation is confirmed or suspected, use a new, unopened container of this compound for subsequent experiments.
-
Issue 2: Visible changes in the appearance of the solid.
-
Possible Cause: Physical or chemical degradation.
-
Troubleshooting Steps:
-
Isolate the Container: Immediately isolate the container to prevent cross-contamination of other reagents.
-
Do Not Use: Do not use the material in any experiment.
-
Document and Dispose: Document the changes observed and dispose of the chemical according to your institution's hazardous waste disposal guidelines.
-
Evaluate Storage: Investigate the storage conditions of the affected container to identify any deviations from the recommended guidelines that may have caused the degradation.
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Freezer (-15°C to -25°C) | Minimizes thermal degradation and preserves long-term stability. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis by excluding air and moisture. |
| Light | Protect from light (Amber/Opaque Container) | Prevents photodegradation. |
| Moisture | Keep dry (Tightly sealed container) | Avoids hydrolysis of the compound. |
| Compatible Materials | Glass, PTFE | Inert materials that do not react with the compound. |
| Incompatible Materials | Strong oxidizing agents, strong bases, reducing agents | Prevents chemical reactions that can lead to degradation and safety hazards. |
Experimental Protocols
Protocol 1: Procedure for Handling Solid this compound
-
Preparation: Before opening the container, allow it to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the cold solid.
-
Inert Atmosphere: Perform all manipulations of the solid compound inside a glove box or under a gentle stream of an inert gas (argon or nitrogen).
-
Weighing: Use a clean, dry spatula and weighing boat. Weigh the desired amount of the compound quickly and efficiently to minimize exposure to the atmosphere.
-
Container Sealing: After dispensing, securely seal the container, purge the headspace with an inert gas, and return it to the recommended storage conditions promptly.
Protocol 2: Forced Degradation Study Protocol (Hypothetical)
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: To another aliquot, add an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature for a specified time.
-
Oxidative Degradation: Treat an aliquot with a solution of 3% hydrogen peroxide at room temperature.
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at a controlled temperature (e.g., 60°C) for a specified duration.
-
Photodegradation (Solution): Expose an aliquot of the stock solution in a quartz cuvette to a UV lamp with a known wavelength and intensity for a defined period.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize the major degradation products using techniques such as LC-MS and NMR.
-
Mandatory Visualization
Caption: Workflow for proper storage and handling of this compound.
Caption: Troubleshooting logic for suspected degradation of this compound.
References
Navigating Solvent Selection for Enhanced 4-Chloro-3,5-dinitrobenzotrifluoride Reaction Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the reaction kinetics of 4-Chloro-3,5-dinitrobenzotrifluoride through strategic solvent selection. The following information is designed to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction of this compound with nucleophiles?
A1: The reaction of this compound with nucleophiles, such as amines, proceeds through a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step process involving the initial addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the chloride leaving group to yield the final product. The reaction generally follows second-order kinetics.[1]
Q2: How does solvent choice impact the reaction rate?
A2: Solvent polarity and hydrogen bonding capability play a crucial role in the kinetics of SNAr reactions. Polar aprotic solvents are often preferred as they can solvate the charged Meisenheimer complex, thereby stabilizing it and accelerating the reaction. Protic solvents can also be used, but their ability to hydrogen bond with the nucleophile may decrease its nucleophilicity and slow down the reaction.
Q3: What are some common issues encountered when running these reactions?
A3: Common issues include slow or incomplete reactions, formation of side products, and difficulty in product isolation. These can often be attributed to suboptimal solvent choice, presence of moisture, incorrect reaction temperature, or instability of the final product under the reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored using techniques like Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the appearance of the product. For kinetic studies, UV-Vis spectrophotometry is a powerful tool to continuously monitor the change in absorbance of the reaction mixture over time, as the product often has a different absorption spectrum from the reactants.[2][3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or No Reaction | Poor solvent choice: The solvent may not be sufficiently polar to stabilize the Meisenheimer intermediate. | Consider switching to a more polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). |
| Low nucleophile reactivity: The chosen nucleophile may not be strong enough. | If possible, consider using a more nucleophilic reagent or increasing its concentration. | |
| Presence of moisture: Water can react with strong bases or nucleophiles, reducing their effectiveness. | Ensure all glassware is thoroughly dried and use anhydrous solvents. | |
| Formation of Multiple Products | Side reactions: The nucleophile or product may be undergoing side reactions under the reaction conditions. | Optimize the reaction temperature and time. Consider using a less reactive solvent or adding the nucleophile slowly to control the reaction. |
| Degradation of starting material or product: The highly activated aromatic ring or the final product might be susceptible to degradation. | Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and protect it from light if the compounds are light-sensitive. | |
| Low Product Yield | Incomplete reaction: The reaction may not have reached completion. | Increase the reaction time or temperature, or consider a more effective solvent. |
| Product loss during workup: The product may be partially soluble in the aqueous phase during extraction. | Perform multiple extractions with an appropriate organic solvent and check the aqueous layer for any remaining product.[5] | |
| Inconsistent Kinetic Data | Temperature fluctuations: Small changes in temperature can significantly affect reaction rates. | Use a constant temperature bath to maintain a stable reaction temperature. |
| Inaccurate concentration measurements: Errors in preparing stock solutions will lead to incorrect kinetic data. | Use calibrated volumetric glassware and analytical balances for precise concentration preparations. | |
| Interference in spectrophotometric measurements: The solvent or impurities may absorb at the analytical wavelength. | Run a baseline spectrum of the solvent and starting materials to identify a suitable wavelength for monitoring where there is minimal interference. |
Experimental Protocols
General Protocol for Synthesis of N-Aryl-4-chloro-3,5-dinitrobenzotrifluoride Derivatives
This protocol is adapted from the synthesis of N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives.[1]
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., methanol).
-
Nucleophile Addition: To the stirred solution, add 1.1 to 1.5 equivalents of the desired amine nucleophile.
-
Reaction Condition: Stir the reaction mixture at a controlled temperature (e.g., room temperature or elevated temperature) and monitor the reaction progress by TLC.
-
Product Isolation: Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.
Protocol for Kinetic Measurement by UV-Vis Spectrophotometry
-
Solution Preparation: Prepare stock solutions of this compound and the nucleophile of known concentrations in the desired solvent.
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the product, where the starting material has minimal absorbance.
-
Kinetic Run: In a cuvette, mix the reactant solutions at a constant temperature. The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the this compound to ensure pseudo-first-order kinetics.
-
Data Acquisition: Immediately start recording the absorbance at the chosen λmax as a function of time.
-
Data Analysis: Plot the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (k'). The second-order rate constant (k2) can then be calculated by dividing k' by the concentration of the nucleophile in excess.[2][3][4]
Quantitative Data
Due to the proprietary nature of specific kinetic data for many industrial reactions, a comprehensive table of rate constants for the reaction of this compound in a wide array of solvents is not publicly available. However, based on general principles of SNAr reactions and available literature, the following trend in reaction rates can be expected:
Table 1: Expected Qualitative Trend of Reaction Rates in Different Solvents
| Solvent | Solvent Type | Expected Relative Rate | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Excellent at stabilizing the charged Meisenheimer complex. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Good at stabilizing the charged intermediate. |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate to High | Less polar than DMSO and DMF but still effective. |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Moderate | Lower polarity compared to other aprotic solvents. |
| Methanol (MeOH) | Polar Protic | Low to Moderate | Can solvate the intermediate but also hydrogen bonds with the nucleophile, reducing its reactivity.[1] |
| Ethanol (EtOH) | Polar Protic | Low to Moderate | Similar to methanol. |
| Toluene | Nonpolar | Very Low | Ineffective at stabilizing the charged intermediate. |
Visualizations
Caption: Workflow for solvent selection and optimization.
This guide provides a foundational understanding and practical advice for researchers working with this compound. For further, more specific inquiries, consulting detailed kinetic studies or performing preliminary screening experiments is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Determine reaction rate and order - Spectrometry Help [help.pasco.com]
- 3. fountainheadpress.com [fountainheadpress.com]
- 4. Lab: Rates of Reactions, Kinetics of an oxidation/reduction reaction analyzed via spectrophotometry [kaffee.50webs.com]
- 5. How To [chem.rochester.edu]
Technical Support Center: 4-Chloro-3,5-dinitrobenzotrifluoride Reaction Work-up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures of reactions involving 4-Chloro-3,5-dinitrobenzotrifluoride. It is intended for researchers, scientists, and drug development professionals.
Safety First: Handling this compound
Warning: this compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before use and handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Key Hazards:
Recommended PPE:
-
Chemical-resistant gloves (Viton over latex is recommended)[4]
-
Chemical safety goggles and a face shield[5]
-
Protective clothing to prevent skin contact[5]
-
NIOSH-approved respirator for handling the solid[4]
Troubleshooting Guide
This guide addresses common issues encountered during the work-up of reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not precipitate upon cooling. | - The product is soluble in the reaction solvent.- The concentration of the product is too low.- The reaction did not go to completion. | - Reduce the volume of the solvent by evaporation.- Add a non-solvent to induce precipitation.- Perform a liquid-liquid extraction to isolate the product. |
| Formation of an emulsion during liquid-liquid extraction. | - High concentration of salts.- Presence of finely divided solids.- Similar densities of the organic and aqueous phases. | - Add brine (saturated NaCl solution) to break the emulsion.- Filter the mixture through a pad of Celite.- Add more of the organic solvent to change the density. |
| Unexpected color in the organic or aqueous layer. | - Presence of unreacted starting material (yellow).- Formation of colored byproducts.- Excess halogen reagent. | - Wash the organic layer with a dilute solution of a reducing agent like sodium thiosulfate (B1220275) to remove halogen color.[6]- Perform column chromatography to separate the product from colored impurities. |
| Low product yield after work-up. | - Product is soluble in the aqueous layer.- Product is volatile.- Product is adsorbed onto filtration media. | - Back-extract the aqueous layer with a suitable organic solvent.- Check the solvent in the rotovap trap for your product.[6]- Suspend the filtration media in a suitable solvent and analyze for the presence of the product.[6] |
| Gooey or insoluble precipitate between layers. | - Formation of insoluble byproducts or salts. | - Continue washing with water to dissolve the goo.- Use a larger volume of drying agent to absorb the material.[6] |
Frequently Asked Questions (FAQs)
Q1: What is a standard quenching and work-up procedure for a nucleophilic aromatic substitution (SNAr) reaction with this compound when the product precipitates?
A1: A common example is the synthesis of the herbicide Trifluralin (B1683247). In this case, after the reaction of this compound with di-n-propylamine in an aqueous medium, the work-up is as follows:
-
Cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the resulting solid.
-
Wash the solid with water until the filtrate is neutral.
-
Dry the solid to obtain the final product.[1]
Q2: My product from a reaction with this compound is not precipitating. How should I proceed with the work-up?
A2: If your product is soluble in the reaction mixture, a liquid-liquid extraction is necessary. A general procedure would be:
-
Quench the reaction by adding water or a dilute aqueous acid/base as appropriate.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers sequentially with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product, typically by column chromatography or recrystallization.
Q3: How do I choose a suitable solvent for recrystallizing the product of a this compound reaction?
A3: The choice of solvent depends on the solubility of your product. For N-aryl substituted products from reactions with anilines, a mixture of methanol (B129727) and water has been shown to be effective.[2] Generally, you want a solvent system where your product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
Q4: What are the safety considerations when quenching a reaction containing this compound?
A4: Aromatic nitro compounds can react vigorously with reducing agents and may explode in the presence of a strong base like sodium hydroxide (B78521), even in the presence of water or organic solvents.[7] Therefore, quenching should be done cautiously, especially when using basic solutions. It is advisable to cool the reaction mixture in an ice bath before slowly adding the quenching agent.
Experimental Protocols
Protocol 1: Work-up for a Precipitating Product (e.g., Trifluralin Synthesis)
This protocol is based on the synthesis of Trifluralin from this compound and di-n-propylamine.[1]
Reaction Quenching and Product Isolation:
-
Once the reaction is complete, allow the reaction mixture to cool to room temperature.
-
As the mixture cools, the product will precipitate out of the solution as a crystalline solid.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with copious amounts of water until the washings are neutral (check with pH paper).
-
Dry the purified product in a vacuum oven.
Quantitative Data for Trifluralin Synthesis[1]
| Parameter | Value |
| Starting Material | This compound (0.1 mol) |
| Nucleophile | di-n-propylamine (0.1-0.12 mol) |
| Acid Scavenger | Sodium hydroxide solution |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 1.5-2.0 hours |
| Work-up | Cooling, filtration, water wash, drying |
| Yield | ~98.5% |
Visualizations
Caption: A typical experimental workflow for reactions where the product precipitates.
Caption: Logical relationship between work-up issues, their causes, and solutions.
References
- 1. Synthesis method of trifluralin - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US5728881A - Process for preparing trifluralin - Google Patents [patents.google.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. This compound | C7H2ClF3N2O4 | CID 9809 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
validation of HPLC method for amino acid analysis using 4-Chloro-3,5-dinitrobenzotrifluoride
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is a critical aspect of product development, quality control, and fundamental research. High-Performance Liquid Chromatography (HPLC) coupled with pre-column derivatization is a powerful and widely adopted technique for this purpose. The choice of derivatizing agent is a pivotal decision that significantly influences the sensitivity, selectivity, and overall performance of the analytical method.
This guide provides a comprehensive validation summary of an HPLC method for amino acid analysis using the derivatizing agent 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF). An objective comparison with established, alternative derivatization agents—o-phthalaldehyde (OPA), Phenylisothiocyanate (PITC), and Ninhydrin (B49086)—is presented, supported by experimental data from various studies. This comparison aims to equip researchers with the necessary information to select the most appropriate method for their specific analytical challenges.
Performance Comparison of Derivatization Reagents
The selection of a derivatization reagent is a critical step in developing an HPLC method for amino acid analysis. The ideal reagent should react with all amino acids to form stable, detectable derivatives in a rapid and reproducible manner. The following tables summarize the key performance characteristics of the CNBF method and its alternatives.
Table 1: Quantitative Performance Data for the CNBF HPLC Method
| Validation Parameter | Performance |
| Linearity (r²) | > 0.9979[1][2] |
| Limit of Detection (LOD) | 2.40 - 6.50 µmol/L[1][2] |
| Limit of Quantitation (LOQ) | ~8 - 20 µmol/L (estimated from LOD) |
| Accuracy (Recovery) | 97.0 - 103.9%[1][2] |
| Precision (RSD) | 2.62 - 4.22%[1][2] |
Table 2: Comparative Performance of Alternative Derivatization Reagents
| Parameter | o-Phthalaldehyde (OPA) | Phenylisothiocyanate (PITC) | Ninhydrin |
| Linearity (r²) | > 0.99[3] | > 0.99 | > 0.99[4] |
| Limit of Detection (LOD) | Picomole to femtomole range | Picomole range[5] | Nanomole to micromole range[6] |
| Accuracy (Recovery) | Typically > 95% | Typically > 95% | Matrix-dependent, can be lower |
| Precision (RSD) | < 5%[3] | < 5% | < 10% |
| Derivatization Time | ~1-2 minutes[7] | ~5-10 minutes[5] | ~5-45 minutes (requires heating)[4][8] |
| Derivative Stability | Less stable, requires immediate analysis[9][10] | Stable[5][9] | Stable colored product[11] |
| Reactivity | Primary amines only[10] | Primary and secondary amines[5][9][12] | Primary amines (purple), secondary (yellow)[8] |
| Detection | Fluorescence (Ex: ~340 nm, Em: ~450 nm)[7][13], UV (~338 nm)[13][14] | UV (~254 nm)[5][9] | Visible (570 nm for primary, 440 nm for secondary)[11] |
Experimental Protocols
Detailed and reproducible methodologies are fundamental to successful method validation and implementation. The following sections provide the experimental protocols for the CNBF-HPLC method and its alternatives.
HPLC Method with CNBF Derivatization
This method is suitable for the determination of both primary and secondary amino acids.
1. Reagent Preparation:
-
Borate (B1201080) Buffer (pH 9.0): Prepare a solution of boric acid and adjust the pH to 9.0 with a sodium hydroxide (B78521) solution.
-
CNBF Reagent (70 mmol/L): Dissolve an appropriate amount of this compound in acetonitrile.[1][2]
2. Sample Derivatization:
-
In a reaction vial, mix the amino acid standard or sample solution with the borate buffer.
-
Add the CNBF reagent solution. The molar ratio of amino acids to CNBF should be approximately 1:5.25.[1][2]
-
After cooling to room temperature, the sample is ready for HPLC injection.
3. HPLC Analysis:
-
Column: Kromasil ODS C18 column (250 mm x 4.6 mm, 5 µm).[1][2]
-
Mobile Phase B: A mixture of acetate (B1210297) buffer, acetonitrile, and triethylamine (B128534) (82.8:17:0.2, v/v/v), with the pH adjusted to 4.9.[1][2]
-
Elution: A gradient elution program is used to separate the 19 amino acid derivatives within 45 minutes.[1][2]
Alternative Derivatization Methods
o-Phthalaldehyde (OPA) Method:
-
Reagent: OPA reagent is prepared by dissolving OPA and a thiol (e.g., 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) in a borate buffer (pH ~9.2-10.2).[13][15]
-
Derivatization: The amino acid sample is mixed with the OPA reagent. The reaction is rapid, typically completing within 1-2 minutes at room temperature.[7]
-
Analysis: The derivatized sample should be injected into the HPLC system immediately due to the limited stability of the derivatives.[9][10] Separation is achieved on a reversed-phase column (e.g., C18) with fluorescence detection (Excitation: ~340 nm, Emission: ~450 nm).[7][13]
Phenylisothiocyanate (PITC) Method:
-
Reagent: PITC, also known as Edman's reagent.
-
Derivatization: The amino acid sample is dried and then redissolved in a coupling solution (e.g., acetonitrile:pyridine:triethylamine:water). PITC is added, and the reaction proceeds for 5-10 minutes at room temperature. Excess reagent and by-products are removed by evaporation.[5][9]
-
Analysis: The resulting phenylthiocarbamyl (PTC) amino acid derivatives are stable and can be separated on a reversed-phase HPLC column with UV detection at 254 nm.[5][9]
Ninhydrin Method:
-
Reagent: A solution of ninhydrin in a suitable solvent like ethanol (B145695) or a buffered solution.[8]
-
Derivatization: The amino acid sample is mixed with the ninhydrin reagent and heated (e.g., in a water bath) for a specified time (can range from 5 to 45 minutes).[4][8] This reaction produces a characteristic purple color (Ruhemann's purple) for primary amino acids and a yellow color for secondary amino acids like proline.[8][11]
-
Analysis: This method is often used for post-column derivatization where the separated amino acids from an ion-exchange column react with ninhydrin before detection. The colored products are detected using a visible light detector at 570 nm for the purple product and 440 nm for the yellow product.[11]
Visualizing the Workflow and Validation Logic
To better illustrate the experimental process and the logical framework of method validation, the following diagrams are provided.
Caption: Experimental workflow for HPLC analysis of amino acids using CNBF derivatization.
Caption: Logical relationships in the validation of an analytical method.
Conclusion
The HPLC method for amino acid analysis using this compound as a pre-column derivatizing agent demonstrates good performance in terms of linearity, accuracy, and precision. A key advantage of CNBF is its ability to react with both primary and secondary amines, allowing for the comprehensive analysis of all proteinogenic amino acids in a single run. The derivatization process, while requiring heating, results in stable derivatives suitable for automated HPLC analysis.
In comparison, OPA offers a very rapid derivatization at room temperature but is limited to primary amino acids and produces less stable derivatives. PITC also reacts with both primary and secondary amines to form stable derivatives, making it a robust and widely used method. The Ninhydrin method, a classical approach, is often employed in post-column derivatization setups and is particularly useful in dedicated amino acid analyzers.
The choice of the most suitable method will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, the available instrumentation, and the desired sample throughput. For laboratories seeking a reliable and comprehensive method for all amino acids with good UV detectability, the CNBF method presents a viable and validated option.
References
- 1. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Phenylisothiocyanate - Soltec Ventures [soltecventures.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. byjus.com [byjus.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 11. Quantitative Estimation of Amino Acids by Ninhydrin (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 12. PITC (Edman's Reagent) | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to N-Terminal Amino Acid Analysis: 4-Chloro-3,5-dinitrobenzotrifluoride vs. Sanger's Reagent
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of two key reagents for the derivatization and identification of N-terminal amino acids.
In the critical field of protein and peptide analysis, accurate identification of the N-terminal amino acid is fundamental for understanding protein structure, function, and for the quality control of biopharmaceuticals. This guide provides a comprehensive comparison of a modern derivatizing agent, 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF), with the classical Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB). We will delve into their reaction mechanisms, experimental protocols, and performance characteristics, supported by available data, to assist you in selecting the optimal reagent for your analytical needs.
Executive Summary
Both CNBF and Sanger's reagent react with the free N-terminal α-amino group of a peptide or protein via nucleophilic aromatic substitution. The resulting derivatized amino acid can then be identified following acid hydrolysis. The key differences lie in their applications and the analytical methods used for detection. Sanger's reagent is historically significant for protein sequencing but is inherently destructive to the peptide backbone. CNBF has found a strong foothold in modern analytical workflows, particularly in conjunction with High-Performance Liquid Chromatography (HPLC) for quantitative amino acid analysis.
While direct, side-by-side comparative studies for N-terminal sequencing are limited, this guide compiles available performance data to offer a clear comparison.
Data Presentation: Performance Characteristics
| Parameter | This compound (CNBF) | Sanger's Reagent (FDNB) |
| Reaction Principle | Nucleophilic aromatic substitution | Nucleophilic aromatic substitution |
| Reaction pH | Typically pH 9.0 (Borate buffer)[1][2][3] | Mildly alkaline, pH ~8-9 (e.g., Sodium bicarbonate) |
| Reaction Temperature | 60°C[1][2][3] | Room temperature |
| Reaction Time | 30 minutes[1][2][3] | ~2 hours |
| Detection Method | Primarily UV-HPLC at ~260 nm[1][2] | Historically, chromatography (paper or TLC); modern applications use UV-HPLC at ~360 nm[4] |
| Limit of Detection (LOD) | 2.40 - 6.50 µmol/L for amino acid analysis by HPLC[1] | Not extensively reported in recent literature for modern HPLC methods. |
| Derivative Stability | Produces stable N-substituted-2,6-dinitro-4-(trifluoromethyl) benzamine derivatives.[2] | DNP-derivatives are notably stable to acid hydrolysis.[5] |
| Key Advantage | Well-suited for quantitative amino acid analysis by HPLC with good sensitivity. | Robust and stable derivatives, historically significant. |
| Key Disadvantage | Limited data on its specific use in sequential N-terminal analysis. | Destructive to the peptide chain, preventing sequential analysis.[6][7] |
Reaction Mechanisms
Both reagents follow a similar nucleophilic aromatic substitution mechanism. The unprotonated N-terminal α-amino group of the peptide acts as a nucleophile, attacking the electron-deficient aromatic ring of the reagent at the carbon atom bonded to the halogen (chlorine in CNBF, fluorine in FDNB). The halogen then leaves as a halide ion, resulting in a stable covalent bond between the reagent and the N-terminal amino acid. The presence of electron-withdrawing nitro groups on both reagents activates the aromatic ring towards nucleophilic attack. The trifluoromethyl group on CNBF is also strongly electron-withdrawing, which may influence its reactivity.[8]
Experimental Protocols
N-Terminal Analysis using this compound (CNBF)
This protocol is adapted from established methods for amino acid derivatization with CNBF for HPLC analysis.
1. Derivatization:
-
Dissolve the peptide sample in a suitable buffer (e.g., 20 mM borate (B1201080) buffer, pH 9.0).
-
Add a solution of CNBF in acetonitrile (B52724) (e.g., 70 mmol/L). The molar ratio of CNBF to the N-terminal amino group should be optimized, but a ratio of approximately 5:1 is a good starting point.[1][2][3]
-
Incubate the reaction mixture at 60°C for 30 minutes.[1][2][3]
-
Cool the reaction mixture to room temperature.
2. Acid Hydrolysis:
-
Lyophilize the derivatized peptide to remove the reaction buffer and solvent.
-
Add 6 M HCl to the dried sample.
-
Heat the sample at 110°C for 24 hours in a sealed, evacuated tube.
-
After hydrolysis, cool the sample and remove the HCl by evaporation under vacuum.
3. HPLC Analysis:
-
Reconstitute the dried hydrolysate in a suitable mobile phase.
-
Inject an aliquot onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile).
-
Monitor the elution of the CNBF-derivatized N-terminal amino acid using a UV detector at approximately 260 nm.[1][2]
-
Identify the N-terminal amino acid by comparing its retention time with that of known CNBF-amino acid standards.
N-Terminal Analysis using Sanger's Reagent (FDNB)
This protocol is based on the classical Sanger method.
1. Derivatization:
-
Dissolve the peptide sample in a mildly alkaline buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Add a solution of FDNB in ethanol.
-
Incubate the reaction mixture at room temperature for approximately 2 hours with gentle agitation.
2. Acid Hydrolysis:
-
Lyophilize the DNP-peptide to remove the buffer and ethanol.
-
Add 6 M HCl to the dried sample.
-
Heat the sample at 110°C for 16-24 hours in a sealed, evacuated tube.
-
Cool the hydrolysate. The DNP-amino acid will be less soluble than the free amino acids.
3. Extraction and Identification:
-
Extract the DNP-amino acid from the aqueous hydrolysate with an organic solvent such as ether.
-
Evaporate the ether to obtain the dried DNP-amino acid.
-
Dissolve the DNP-amino acid in a suitable solvent for analysis.
-
Historically, identification was done by paper or thin-layer chromatography. For modern applications, inject the sample onto a reverse-phase HPLC column and monitor the elution at approximately 360 nm.[4]
-
Identify the DNP-amino acid by comparing its retention time to that of DNP-amino acid standards.
Mandatory Visualizations
Caption: Reaction of CNBF with an N-terminal amino acid.
Caption: Reaction of Sanger's reagent with an N-terminal amino acid.
Caption: Comparative workflow for N-terminal analysis.
Concluding Remarks
The choice between this compound and Sanger's reagent for N-terminal analysis depends heavily on the specific analytical goal.
Sanger's reagent (FDNB) remains a cornerstone in the history of protein chemistry, with its DNP derivatives being exceptionally stable to acid hydrolysis. However, its primary drawback is the complete hydrolysis of the peptide backbone, making it unsuitable for sequential Edman-type degradation. While modern HPLC methods can be used for the detection of DNP-amino acids, its use in routine, high-throughput N-terminal analysis has been largely superseded.
This compound (CNBF) has emerged as a valuable reagent for the derivatization of amino acids for quantitative analysis by HPLC. The methodology is well-documented, offering good sensitivity and the ability to derivatize both primary and secondary amines. While its primary application has been in the analysis of free amino acid pools, the principles are directly applicable to the identification of the N-terminal residue after hydrolysis of a derivatized peptide.
For researchers requiring a robust and sensitive HPLC-based method for the identification of an N-terminal amino acid from a purified peptide, CNBF presents a more modern and well-characterized alternative to the classical Sanger's reagent. However, for applications requiring sequential analysis of a peptide from the N-terminus, neither of these reagents is suitable, and Edman degradation chemistry remains the method of choice.
References
- 1. Is Derivatization Necessary for Amino Acid Analysis Using High Performance Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. youtube.com [youtube.com]
- 8. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Derivatization Reagents for Primary Amines: Alternatives to 4-Chloro-3,5-dinitrobenzotrifluoride
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of primary amines is a common analytical challenge. Due to their often-low volatility and lack of strong chromophores, direct analysis by chromatographic methods can be difficult. Derivatization, a process of chemically modifying an analyte to improve its analytical properties, is a cornerstone technique to overcome these limitations. While 4-Chloro-3,5-dinitrobenzotrifluoride (CNBTF) is a known reagent for this purpose, a variety of alternatives offer distinct advantages in terms of sensitivity, stability, and reaction conditions.
This guide provides an objective comparison of CNBTF and several popular alternative derivatization reagents for primary amines, supported by experimental data and detailed protocols.
Performance Comparison of Derivatization Reagents
The choice of a derivatization reagent significantly impacts the performance of the analytical method. Key parameters for comparison include reaction conditions, the stability of the resulting derivative, and the achievable limits of detection (LOD) and quantification (LOQ). The following table summarizes these quantitative performance indicators for CNBTF and its common alternatives.
| Reagent | Typical Reaction Time | Typical Reaction Temperature (°C) | Derivative Stability | Limit of Detection (LOD) / Limit of Quantification (LOQ) |
| This compound (CNBTF) | 30 - 45 min | Room Temperature - 60 | Stable | LOD: 2.40-6.50 µmol/L[1] |
| Dansyl chloride | 30 - 90 min | Room Temperature - 60 | Good stability[2] | LOD: ~10 ng/mL[2]; LOQ: 48.38 ng/mL[3] |
| 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | < 1 - 20 min | Room Temperature | Good stability | LOD: fmol range[2]; LOQ: 1 pmol[4] |
| Marfey's Reagent | ~90 min - 24 hours | 37 - 40 | Stable for at least 24-48 hours[2][5] | LOD: 0.03 µg/mL; LOQ: 0.10 µg/mL[6] |
| Dabsyl chloride | 10 - 30 min | 70 | High, stable for extended periods[7] | Picomole to femtomole levels[7] |
| o-Phthalaldehyde (OPA) | < 1 - 5 min | Room Temperature | Less stable, analysis should be prompt | Picomole to femtomole levels |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful derivatization. Below are representative protocols for CNBTF and its key alternatives.
This compound (CNBTF) Derivatization Protocol
This protocol is based on established methods for the derivatization of amino acids and other primary amines for HPLC-UV analysis.
Reagents:
-
Sample containing primary amines
-
Borate (B1201080) buffer (0.1 M, pH 9.0)
-
CNBTF solution (70 mmol/L in acetonitrile)
-
Acetonitrile
-
Hydrochloric acid (to stop the reaction, optional)
Procedure:
-
To 200 µL of the sample solution in a reaction vial, add 1 mL of borate buffer (pH 9.0).
-
Add 600 µL of the CNBTF solution in acetonitrile.
-
Vortex the mixture and incubate at 60°C for 30 minutes in a water bath or heating block.[1]
-
After incubation, cool the reaction mixture to room temperature.
-
The sample is now ready for direct injection into the HPLC system or can be quenched by the addition of a small volume of hydrochloric acid.
Dansyl Chloride Derivatization Protocol
This protocol is suitable for the derivatization of primary and secondary amines for HPLC with fluorescence or UV detection.
Reagents:
-
Sample containing primary amines
-
Sodium bicarbonate buffer (e.g., 100 mM, pH 9.5-10)
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone (B3395972) or acetonitrile)[2]
-
Quenching solution (e.g., 10% (v/v) ammonium (B1175870) hydroxide (B78521) in water)
Procedure:
-
In a microcentrifuge tube, mix 100 µL of the amine-containing sample with 100 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the Dansyl chloride solution.
-
Vortex the mixture and incubate at 60°C for 30-60 minutes in the dark.
-
To stop the reaction, add 50 µL of the quenching solution.
-
The derivatized sample can be directly injected or further purified if necessary.
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) Derivatization Protocol
This protocol outlines a rapid derivatization procedure for primary and secondary amines for HPLC with fluorescence detection.
Reagents:
-
Sample containing primary amines
-
Borate buffer (e.g., 0.1 M, pH 8.0-9.0)
-
Fmoc-Cl solution (e.g., 5 mM in acetonitrile)
-
Quenching reagent (e.g., 1 M glycine (B1666218) or amantadine (B194251) solution)
Procedure:
-
In a reaction vial, mix 100 µL of the sample with 100 µL of the borate buffer.
-
Add 200 µL of the Fmoc-Cl solution and vortex immediately.
-
Allow the reaction to proceed at room temperature for 1-2 minutes.
-
Add 100 µL of the quenching reagent to react with excess Fmoc-Cl.
-
The sample is ready for HPLC analysis.
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) Derivatization Protocol
This protocol is primarily used for the chiral separation of amino acids but is also applicable to other primary amines.
Reagents:
-
Sample containing primary amines
-
Sodium bicarbonate solution (e.g., 1 M)
-
Marfey's reagent solution (e.g., 1% w/v in acetone)
-
Hydrochloric acid (e.g., 2 M)
Procedure:
-
To 50 µL of the sample solution, add 100 µL of the Marfey's reagent solution.
-
Add 20 µL of 1 M sodium bicarbonate solution to initiate the reaction.
-
Incubate the mixture at 40°C for 90 minutes.[2]
-
After incubation, cool the reaction to room temperature and add 20 µL of 2 M HCl to stop the reaction.[2]
-
The sample can then be diluted for HPLC analysis.
Dabsyl Chloride Derivatization Protocol
This protocol is for the derivatization of primary and secondary amines for HPLC analysis in the visible range.
Reagents:
-
Sample containing primary amines
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH 9.0)
-
Dabsyl chloride solution (e.g., 4 nmol/µL in acetonitrile)
-
Quenching solution (e.g., a solution of a primary amine like glycine)
Procedure:
-
Mix the amine sample with the sodium bicarbonate buffer in a reaction vial.
-
Add an equal volume of the Dabsyl chloride solution.
-
Incubate the mixture at 70°C for 15-30 minutes.
-
After cooling, the reaction can be stopped by adding a quenching solution.
-
The derivatized sample is then ready for HPLC analysis.
o-Phthalaldehyde (OPA) Derivatization Protocol
This protocol describes a very rapid derivatization of primary amines for fluorescence detection.
Reagents:
-
Sample containing primary amines
-
Borate buffer (e.g., 0.4 M, pH 9.5)
-
OPA reagent solution (containing OPA and a thiol like 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid in methanol (B129727) and water)
-
Quenching solution (e.g., acidic solution to lower the pH)
Procedure:
-
In a vial, mix the sample solution with the borate buffer.
-
Add the OPA reagent solution and mix thoroughly.
-
The reaction is typically complete within 1-2 minutes at room temperature.
-
Due to the limited stability of the derivatives, the sample should be analyzed by HPLC as soon as possible after derivatization. The reaction can be stopped by acidification.
Visualizing the Derivatization Workflow
A general workflow for the derivatization of primary amines for chromatographic analysis is depicted below. This process typically involves sample preparation, the derivatization reaction itself, and subsequent analysis.
Conclusion
The selection of an appropriate derivatization reagent is a critical step in the analytical workflow for primary amines. While this compound is a viable option, several alternatives offer a range of benefits. For high sensitivity, Fmoc-Cl and Dabsyl chloride are excellent choices, with detection limits in the femtomole to picomole range. Dansyl chloride provides a good balance of sensitivity and derivative stability. For chiral separations, Marfey's reagent remains the gold standard. o-Phthalaldehyde (OPA) offers the advantage of a very rapid reaction, though the stability of its derivatives is a key consideration. By carefully evaluating the specific requirements of the analysis, including desired sensitivity, sample matrix, and available instrumentation, researchers can select the optimal derivatization strategy to achieve accurate and reliable quantification of primary amines.
References
A Comparative Guide to Derivatization with 4-Chloro-3,5-dinitrobenzotrifluoride for Enhanced Analyte Detection
For researchers, scientists, and drug development professionals, the accurate quantification of compounds bearing primary and secondary amine functional groups is a common analytical challenge. Derivatization, the chemical modification of an analyte to improve its analytical properties, is a powerful strategy to enhance detection sensitivity and chromatographic performance. This guide provides a comparative overview of 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) as a derivatizing agent, with a focus on its linearity and detection limits, and contrasts its performance with other common derivatization reagents.
Performance Comparison of Amine Derivatization Reagents
The choice of derivatization reagent is critical and depends on the analyte, the analytical technique (e.g., HPLC, GC), and the desired sensitivity. The following table summarizes the performance characteristics of CNBF and other widely used derivatization agents for primary and secondary amines.
| Derivatizing Reagent | Analyte Type | Linearity Range | Limit of Detection (LOD) | Key Advantages |
| This compound (CNBF) | Primary & Secondary Amines (Amino Acids) | 9.60 to 3330.00 µmol L⁻¹[1] | 2.40–6.50 µmol L⁻¹[1] | Reacts with both primary and secondary amines, good for UV detection.[1][2] |
| Dansyl Chloride | Primary & Secondary Amines | 20 to 800 ng/mL (for Methamphetamine and Amphetamine)[3] | ~10 ng/mL[4] | Good stability, excellent sensitivity, widely used.[4][5] |
| Fluorescamine (B152294) | Primary Amines | 2-3 orders of magnitude | 0.8 ng and 2.9 ng (for primary amino acids)[6] | Rapid reaction at room temperature, high sensitivity for primary amines.[6] |
| 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Primary & Secondary Amines | Not specified | fmol range[4] | Rapid derivatization.[4] |
| o-Phthaldialdehyde (OPA) | Primary Amines | 0.125–125 µM/L (for amino acids) | 0.13 pM to 0.37 pM (for individual amino acids) | Fast reaction, suitable for automated online derivatization.[7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful derivatization. Below are representative protocols for CNBF and two common alternatives.
This compound (CNBF) Derivatization Protocol
This protocol is based on the derivatization of amino acids for HPLC analysis.[1]
Reagents:
-
Sample solution containing amino acids
-
Borate (B1201080) buffer (pH 9.0)
-
This compound (CNBF) solution (70 mmol L⁻¹)
Procedure:
-
To the sample solution, add borate buffer (pH 9.0).
-
Add the CNBF solution to achieve a molar ratio of amino acids to CNBF of 1:5.25.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
The derivatized sample is then ready for HPLC analysis with UV detection at 260 nm.
Dansyl Chloride Derivatization Protocol
Reagents:
-
Amine-containing sample solution
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone)
-
Sodium bicarbonate buffer (e.g., 100 mM, pH 9.5-10)
-
Quenching solution (e.g., 10% (v/v) ammonium (B1175870) hydroxide (B78521) in water)
Procedure:
-
To 100 µL of the amine-containing sample, add 100 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the Dansyl chloride solution.
-
Vortex the mixture and incubate at 60°C for 30-60 minutes in the dark.
-
Add 50 µL of the quenching solution to stop the reaction.
-
The sample is now ready for analysis.
Fluorescamine Derivatization Protocol
Reagents:
-
Amine-containing sample solution
-
Borate buffer (pH 9.0)
-
Fluorescamine solution (in a suitable organic solvent like acetone)
Procedure:
-
To the amine-containing sample in the borate buffer, rapidly add the fluorescamine solution while vortexing.
-
The reaction is almost instantaneous at room temperature.
-
The derivatized sample should be analyzed promptly by fluorescence detection (excitation ~390 nm, emission ~475 nm) as the derivative can be unstable.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the CNBF derivatization workflow, from sample preparation to analysis.
Caption: Experimental workflow for the derivatization of amines with CNBF.
Conclusion
This compound is a valuable derivatizing reagent for the analysis of primary and secondary amines, particularly for applications utilizing UV detection.[1] Its ability to react with both amine types offers a degree of versatility. However, for applications requiring the highest sensitivity, reagents such as Dansyl Chloride and Fluorescamine, which yield highly fluorescent derivatives, may be more suitable. The selection of the optimal derivatization strategy will ultimately depend on the specific analytical goals, the nature of the analyte, and the available instrumentation.
References
- 1. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Chloro-3,5-dinitrobenzotrifluoride (CNBTF) Derivatization for Enhanced Analyte Recovery in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of target analytes in complex biological and environmental matrices is a significant challenge. Low concentrations, poor ionization efficiency, and matrix interference can hinder reliable analysis. Chemical derivatization is a powerful strategy to overcome these obstacles by modifying the analyte to improve its detectability and chromatographic behavior. This guide provides a comprehensive comparison of 4-Chloro-3,5-dinitrobenzotrifluoride (CNBTF) as a derivatization reagent, presenting its performance in recovery studies against other agents, supported by experimental data.
Performance Comparison of Derivatization Reagents
CNBTF is a versatile derivatizing reagent that reacts with primary and secondary amines to form stable N-substituted-2,6-dinitro-4-(trifluoromethyl)aniline derivatives.[1] These derivatives exhibit strong ultraviolet (UV) absorption, making them suitable for HPLC-UV detection. The selection of an appropriate derivatization reagent is critical and depends on the analyte, the matrix, and the analytical technique. The following tables summarize the recovery of various analytes using CNBTF and compare its performance with other derivatization agents where data is available.
Table 1: Recovery Studies of Analytes Derivatized with this compound (CNBTF) in Various Matrices
| Analyte Class | Specific Analyte(s) | Complex Matrix | Analytical Method | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Amino Acids | 20 Free Amino Acids | Mature Vinegar | UPLC | 70.1 - 109.2 (Tryptophan: 59.3) | < 5.6 | [2][3] |
| Amino Acids | 19 Amino Acids | Beer | HPLC-UV | 97.0 - 103.9 | 2.62 - 4.22 | [4] |
| Amino Acids | 20 Free Amino Acids | Chinese Jujube Date | UPLC-MS/MS | 66.3 - 106.6 (Tryptophan & Tyrosine: 54.8 - 61.2) | < 9.1 | [5] |
| Polyamines | Putrescine, Spermidine, Spermine, Cadaverine | Home-made Wine | HPLC | Not explicitly stated, but compared favorably to other agents | Not explicitly stated | [6] |
| Aminoglycoside Antibiotics | Amikacin | Water Samples | HPLC | Not explicitly stated | Not explicitly stated |
Table 2: Comparative Recovery of Polyamines with Different Derivatization Reagents in Wine Samples
| Derivatization Reagent | Analyte | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| This compound (CNBTF) | Polyamines | Considered a better choice for food samples | Not explicitly stated | [6] |
| 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene | Polyamines | Not explicitly stated | Not explicitly stated | [6] |
| 3,5-bis-(trifluoromethyl)phenyl isothiocyanate | Polyamines | Not explicitly stated | Not explicitly stated | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are the key experimental protocols for CNBTF derivatization as cited in the literature.
Protocol 1: Derivatization of Amino Acids in Mature Vinegar[2][3]
-
Sample Preparation: Dilute the mature vinegar sample appropriately.
-
Derivatization Reaction:
-
Mix 100 µL of the sample with 1 mL of borate (B1201080) buffer (pH 9.0).
-
Add 100 µL of CNBTF solution (100 mmol L⁻¹) in acetonitrile.
-
Incubate the mixture at 60°C for 30 minutes.
-
-
Analysis: Analyze the derivatized sample by UPLC.
Protocol 2: Derivatization of Amino Acids in Beer[4]
-
Sample Preparation: Degas the beer sample.
-
Derivatization Reaction:
-
In a borate buffer (pH 9.0), react the amino acids with CNBTF (70 mmol L⁻¹) at a molar ratio of 1:5.25 (amino acid to CNBTF).
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
-
Analysis: Perform chromatographic separation on a Kromasil ODS C18 column with UV detection at 260 nm.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the logic behind selecting a derivatization strategy, the following diagrams are provided.
Caption: General workflow for analyte derivatization with CNBTF.
Caption: Decision tree for selecting a suitable derivatization reagent.
Conclusion
This compound has demonstrated its effectiveness as a derivatization reagent for the analysis of amino acids and polyamines in complex matrices, providing good to excellent recovery rates. Its primary advantage lies in the formation of stable derivatives with strong UV absorbance, making it a suitable choice for laboratories equipped with HPLC-UV instrumentation. While direct comparative studies with other derivatization agents are limited, the available data suggests that CNBTF is a robust and reliable option. For analytes containing primary or secondary amine groups, CNBTF should be considered a strong candidate for method development, particularly when high sensitivity and accuracy are required. Further head-to-head comparative studies with other reagents for a wider range of analytes would be beneficial to fully elucidate its position in the analytical chemist's toolkit.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with this compound [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unveiling the Cross-Reactivity of 4-Chloro-3,5-dinitrobenzotrifluoride: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reactivity of labeling and cross-linking agents is paramount for the successful modification and analysis of biomolecules. This guide provides a comprehensive comparison of the cross-reactivity of 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) with various functional groups, supported by available experimental data and established chemical principles.
This compound (CNBF) is an electron-deficient aromatic compound that readily undergoes nucleophilic aromatic substitution (SNAr) reactions. The presence of two strongly electron-withdrawing nitro groups and a trifluoromethyl group activates the aryl chloride towards attack by nucleophiles. This high reactivity makes CNBF a useful tool for the derivatization and analysis of biomolecules, particularly those containing primary and secondary amine functionalities. However, a thorough understanding of its potential cross-reactivity with other functional groups is crucial for its specific application and the interpretation of results.
Comparative Reactivity with Functional Groups
The reactivity of CNBF with different functional groups is primarily governed by the nucleophilicity of the attacking atom. Based on established principles of nucleophilicity and available literature on CNBF and related compounds, the following general order of reactivity can be expected:
Thiols > Amines > Hydroxyls > Carboxyls
This section provides a detailed comparison of CNBF's reactivity with these key functional groups.
| Functional Group | Nucleophile | Relative Reactivity | Supporting Evidence and Remarks |
| Thiol | Thiolate (R-S⁻) | Very High | Thiols are highly nucleophilic, especially in their deprotonated thiolate form. CNBF is used for the modification of cysteine residues in proteins. The synthesis of isopropyl-2,6-dinitro-4-trifluoromethylphenyl sulfide (B99878) from CNBF has been reported, confirming its reactivity with thiolates.[1] |
| Amine (Primary) | R-NH₂ | High | The reaction of CNBF with primary amines, such as the N-terminal of peptides or the side chain of lysine, is well-documented. It is widely used as a derivatization reagent for the HPLC analysis of amino acids.[2][3] Kinetic studies on the reaction with aniline (B41778) derivatives show rapid substitution.[2] |
| Amine (Secondary) | R₂NH | High | CNBF readily reacts with secondary amines, similar to primary amines. This is evidenced by its use in derivatizing secondary amino acids like proline for HPLC analysis. |
| Hydroxyl (Phenolic) | Phenoxide (Ar-O⁻) | Moderate | The hydroxyl group of tyrosine can react with CNBF, particularly at higher pH values where the phenoxide ion is formed. The reactivity is generally lower than that of amines and thiols. |
| Hydroxyl (Aliphatic) | Alkoxide (R-O⁻) | Low | Aliphatic hydroxyl groups, such as those in serine and threonine, are significantly less nucleophilic than amines or thiols and are generally unreactive towards CNBF under typical aqueous buffering conditions. Reaction may occur under strongly basic conditions that favor the formation of the more nucleophilic alkoxide. |
| Carboxyl | Carboxylate (R-COO⁻) | Very Low | The carboxylate groups of aspartic and glutamic acid are weak nucleophiles and are not expected to react with CNBF under standard protein modification conditions. |
Experimental Protocols
To quantitatively assess the cross-reactivity of CNBF, a standardized experimental protocol is essential. The following is a detailed methodology for a comparative kinetic analysis using UV-Vis spectrophotometry.
Protocol: Comparative Kinetic Analysis of CNBF Reactivity
Objective: To determine the second-order rate constants for the reaction of CNBF with various nucleophiles representing different functional groups.
Materials:
-
This compound (CNBF)
-
N-acetyl-cysteine (representing thiols)
-
n-Butylamine (representing primary amines)
-
Phenol (representing hydroxyls)
-
Sodium acetate (B1210297) (representing carboxyls)
-
Acetonitrile (ACN), HPLC grade
-
Phosphate buffer (pH 7.4 and 9.0)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of CNBF in acetonitrile.
-
Prepare 100 mM stock solutions of N-acetyl-cysteine, n-butylamine, phenol, and sodium acetate in the appropriate aqueous buffer (pH 7.4 for general comparison, and pH 9.0 to enhance deprotonation of thiols and phenols).
-
-
Kinetic Measurements:
-
Set the spectrophotometer to a wavelength where the product of the reaction absorbs strongly, and CNBF has minimal absorbance (typically in the range of 340-420 nm, to be determined by preliminary scans).
-
Equilibrate the spectrophotometer cell holder to a constant temperature (e.g., 25 °C).
-
In a 1 mL quartz cuvette, add the appropriate buffer and the nucleophile stock solution to achieve a final concentration that is in at least 10-fold excess of the CNBF concentration.
-
Initiate the reaction by adding a small volume (e.g., 10 µL) of the CNBF stock solution to the cuvette, quickly mix, and start recording the absorbance change over time. The final CNBF concentration should be in the range of 0.1-0.5 mM.
-
Record the absorbance until the reaction is complete (no further change in absorbance).
-
Repeat the experiment with different concentrations of the nucleophile to determine the pseudo-first-order rate constant (kobs).
-
-
Data Analysis:
-
Plot the natural logarithm of the change in absorbance (ln(A∞ - At)) versus time (t). The slope of this plot will be the negative of the pseudo-first-order rate constant (-kobs).
-
Plot the calculated kobs values against the concentration of the nucleophile. The slope of this second plot will be the second-order rate constant (k2), which represents the reactivity of the nucleophile with CNBF.
-
Compare the k2 values obtained for each functional group to quantitatively assess the cross-reactivity.
-
Visualizing Reaction Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the key reaction mechanism and a typical experimental workflow.
Conclusion
This compound exhibits high reactivity towards strong nucleophiles, particularly thiols and amines, through a nucleophilic aromatic substitution mechanism. Its cross-reactivity with hydroxyl and carboxyl groups is significantly lower under physiological conditions. This selectivity makes CNBF a valuable tool for targeting specific residues in biomolecules. However, for applications requiring high specificity, careful control of reaction conditions, such as pH, is essential to minimize unwanted side reactions. The provided experimental protocol offers a robust framework for researchers to quantitatively assess the cross-reactivity of CNBF with their specific molecules of interest, enabling more precise and reliable experimental outcomes in drug development and proteomics research.
References
A Comparative Analysis of Derivatization Reagents: 4-Chloro-3,5-dinitrobenzotrifluoride vs. Dansyl Chloride
For researchers, scientists, and drug development professionals seeking to enhance the detection and quantification of amines and amino acids, the choice of derivatizing agent is critical. This guide provides a detailed comparative analysis of two prominent reagents: 4-Chloro-3,5-dinitrobenzotrifluoride (CDNT) and Dansyl Chloride, supported by experimental data and protocols.
This publication offers an objective comparison of the performance, applications, and procedural nuances of this compound and the widely-used dansyl chloride. Quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a clear understanding of the underlying processes.
Introduction to the Reagents
This compound (CDNT) , also known as 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene, is a derivatizing agent used in High-Performance Liquid Chromatography (HPLC) for the analysis of compounds containing primary and secondary amine groups.[1][2] Its application extends to the synthesis of various organic compounds, including potential drug candidates and materials.[3][4] The presence of electron-withdrawing nitro and trifluoromethyl groups makes it highly reactive towards nucleophilic substitution with amines.[3][4]
Dansyl chloride , or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a well-established fluorogenic reagent that reacts with primary and secondary amino groups to produce stable, intensely fluorescent sulfonamide adducts.[5][6] This property has made it a cornerstone in protein sequencing, amino acid analysis, and fluorescence spectroscopy.[6][7] The fluorescence of dansyl derivatives is sensitive to the local environment, making it a valuable tool for studying protein folding and dynamics.[5][7]
Chemical and Physical Properties
A fundamental comparison of the chemical and physical properties of CDNT and dansyl chloride is essential for understanding their reactivity and handling requirements.
| Property | This compound | Dansyl Chloride |
| CAS Number | 393-75-9[8] | 605-65-2[5] |
| Molecular Formula | C₇H₂ClF₃N₂O₄[8] | C₁₂H₁₂ClNO₂S[5] |
| Molecular Weight | 270.55 g/mol [8] | 269.74 g/mol [5] |
| Appearance | Yellow crystalline solid[9] | Yellow to orange-yellow crystalline powder[6][10] |
| Melting Point | 50-55 °C[8] | 70-74 °C[6][10] |
| Solubility | Insoluble in water[8] | Insoluble in water; Soluble in organic solvents like acetone, chloroform, and benzene[6][10] |
| Reactive Group | Activated aromatic chloride[3] | Sulfonyl chloride[6] |
| Detection Method of Derivatives | UV-Visible Spectroscopy[1] | Fluorescence Detection (FLD), UV-Visible Spectroscopy, Mass Spectrometry (MS)[6][11] |
Performance in Derivatization Reactions
The efficacy of a derivatizing agent is determined by its reaction conditions, the stability of its derivatives, and the sensitivity of detection.
| Parameter | This compound | Dansyl Chloride |
| Target Analytes | Primary and secondary amines, amino acids[1][2] | Primary and secondary amines, amino acids, peptides, phenols, and carboxylic acids[5][12][13] |
| Reaction Principle | Nucleophilic aromatic substitution to form a stable derivative.[4] | Forms highly fluorescent and UV-absorbent sulfonamide adducts with amino groups.[6] |
| Typical Reaction pH | ~9.0 (borate buffer)[1] | 9.5 - 11.0 (carbonate/bicarbonate or borate (B1201080) buffer)[14][15] |
| Typical Reaction Temperature | 60 °C[1] | Room temperature to 60 °C[14][15][16] |
| Typical Reaction Time | 30 minutes[1] | 15 minutes to 2 hours[15][17] |
| Derivative Stability | Stable for HPLC analysis. | Stable, with the bond between the dansyl group and N-terminal amino acid being resistant to acid hydrolysis.[18] |
| Detection Wavelength (UV) | ~260 nm[1] | Excitation: ~340 nm, Emission: ~520 nm (Fluorescence)[6]; UV absorption max between 310 nm and 350 nm[5] |
| Sensitivity | Detection limits in the micromolar range (e.g., 2.40-6.50 µmol L⁻¹) for amino acids.[1] | Highly sensitive, with detection limits as low as 10 pmol for amino acids.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. Below are representative protocols for the derivatization of amino acids using both reagents.
This compound Derivatization Protocol for Amino Acids
This protocol is adapted from a method for the determination of amino acids by HPLC.[1]
-
Reagent Preparation:
-
Prepare a 70 mmol L⁻¹ solution of this compound in acetonitrile.
-
Prepare a borate buffer solution at pH 9.0.
-
-
Derivatization Reaction:
-
In a reaction vial, mix the amino acid sample with the borate buffer.
-
Add the this compound solution to achieve a molar ratio of approximately 1:5.25 (amino acid to CDNT).
-
Seal the vial and incubate the mixture at 60 °C for 30 minutes.
-
-
Sample Preparation for HPLC:
-
After incubation, cool the reaction mixture to room temperature.
-
The sample is then ready for injection into the HPLC system.
-
Dansyl Chloride Derivatization Protocol for Amino Acids
This protocol is a general method compiled from various sources for amino acid analysis.[14][15][16]
-
Reagent Preparation:
-
Derivatization Reaction:
-
Immediately before use, mix equal volumes of the dansyl chloride solution and the carbonate-bicarbonate buffer.[16]
-
Add the amino acid sample to the mixed derivatization reagent.
-
Incubate the mixture in the dark at room temperature for 60 minutes or at a higher temperature (e.g., 60 °C) for a shorter duration (e.g., 30-60 minutes).[15][16]
-
-
Quenching and Sample Preparation:
-
To quench the reaction, add a small volume of a solution containing a primary or secondary amine, such as ammonium (B1175870) hydroxide (B78521) or proline, to react with the excess dansyl chloride.[14]
-
The sample can then be diluted with the mobile phase and injected into the HPLC system.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Reaction Mechanisms
The derivatization reactions of both CDNT and dansyl chloride with amines proceed through distinct mechanisms.
References
- 1. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Buy this compound | 393-75-9 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 8. 4-氯-3,5-二硝基三氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | C7H2ClF3N2O4 | CID 9809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Dansyl chloride CAS#: 605-65-2 [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Dansyl chloride [cogershop.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
Assessing the Reproducibility of 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) Derivatization: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and reproducible quantification of amines, phenols, and amino acids is a critical aspect of analytical workflows. Derivatization, a process that modifies an analyte to enhance its chromatographic properties and detectability, is a cornerstone of this process. Among the various reagents available, 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) has emerged as a notable agent for the derivatization of primary and secondary amines. This guide provides an objective comparison of the reproducibility of CNBF derivatization with other commonly used alternatives, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The reproducibility of a derivatization method is paramount for the reliability of analytical data. Key metrics for assessing reproducibility include the Relative Standard Deviation (RSD), which indicates the precision of the method, as well as the Limit of Detection (LOD) and Limit of Quantification (LOQ), which define the sensitivity. The following tables summarize the performance of CNBF and several alternative derivatization agents based on published studies.
Table 1: Reproducibility and Sensitivity of CNBF Derivatization
| Analyte Class | Analytical Method | Matrix | Reproducibility (RSD) | LOD | LOQ | Reference |
| 20 Free Amino Acids | UPLC | Mature Vinegar | < 5.6% | 1 - 9 mg/L | - | [1][2] |
| 19 Amino Acids | HPLC | Beer | 2.62 - 4.22% | 2.40 - 6.50 µmol/L | - | [3] |
Table 2: Performance of Alternative Derivatization Agents
| Derivatizing Agent | Analyte Class | Analytical Method | Matrix | Reproducibility (RSD) | LOD | LOQ | Reference |
| Dansyl Chloride | Biogenic Amines | HPLC | Sausage and Cheese | - | 0.11 - 1.19 mg/kg | - | [4] |
| Benzoyl Chloride | Biogenic Amines | HPLC | Sausage and Cheese | - | 0.29 - 1.26 mg/kg | - | [4] |
| Trifluoroacetic Anhydride | Acrylamide (B121943) | GC-ECD | Cereal-based foods | 2.1% (at LOD), 3.6% (at LOQ) | 1 ng/g | 25 ng/g | [5] |
| Dabsyl Chloride | Biogenic Amines | HPLC | - | Good reproducibility | - | - | [6] |
| o-Phthalaldehyde (OPA) | Primary Amines | HPLC-Fluorescence | - | - | - | - | [7] |
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to achieving reproducible results. The following sections outline the methodologies for CNBF and selected alternative derivatization agents.
Protocol 1: Derivatization of Amino Acids with CNBF for HPLC Analysis
This protocol is adapted from a method for the determination of amino acids in beer.[3]
Materials:
-
This compound (CNBF) solution (70 mmol/L in acetonitrile)
-
Borate (B1201080) buffer (pH 9.0)
-
Sample containing amino acids
-
Acetonitrile
-
Acetate (B1210297) buffer (pH 4.9)
Procedure:
-
To 100 µL of the sample or standard solution, add 200 µL of borate buffer (pH 9.0).
-
Add 200 µL of the 70 mmol/L CNBF solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.
-
Cool the reaction mixture to room temperature.
-
Add 500 µL of a solution containing acetate buffer, acetonitrile, and triethylamine (82.8:17:0.2, v/v/v, pH 4.9) to stop the reaction and stabilize the derivatives.
-
Filter the final solution through a 0.45 µm filter before injection into the HPLC system.
Protocol 2: Derivatization of Biogenic Amines with Dansyl Chloride for HPLC Analysis
This protocol is a widely used method for the analysis of biogenic amines in food matrices.[4][8]
Materials:
-
Dansyl chloride solution (10 mg/mL in acetone)
-
Saturated sodium bicarbonate solution
-
Proline solution (100 mg/L)
-
Acetonitrile
-
Perchloric acid (0.4 M)
Procedure:
-
To 1 mL of the sample extract (in 0.4 M perchloric acid), add 200 µL of saturated sodium bicarbonate solution.
-
Add 400 µL of the dansyl chloride solution.
-
Vortex the mixture and incubate at 45°C for 60 minutes in the dark.
-
Add 100 µL of the proline solution to react with the excess dansyl chloride.
-
Vortex and let the mixture stand for 10 minutes at room temperature.
-
Adjust the volume to 2 mL with acetonitrile.
-
Filter the solution through a 0.45 µm filter prior to HPLC analysis.
Protocol 3: Derivatization of Primary Amines with o-Phthalaldehyde (OPA) for HPLC-Fluorescence Analysis
This is a rapid and common method for the derivatization of primary amines.[7]
Materials:
-
o-Phthalaldehyde (OPA) reagent (prepared by dissolving OPA in borate buffer with the addition of a thiol, such as 2-mercaptoethanol).
-
Sample containing primary amines.
Procedure:
-
Mix the sample with the OPA reagent.
-
The reaction proceeds rapidly at room temperature in aqueous conditions.
-
The resulting fluorescent derivatives can be directly injected into the HPLC system.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams, generated using the DOT language, outline the key steps in the analytical workflows.
Caption: Experimental workflows for CNBF and Dansyl Chloride derivatization.
Discussion and Alternatives
The choice of derivatization reagent is a critical decision in analytical method development and depends on the analyte, the matrix, and the available instrumentation.
This compound (CNBF) has demonstrated good reproducibility for the analysis of amino acids, with RSD values typically below 6%.[1][2][3] It reacts with both primary and secondary amines, offering a degree of versatility.[1][2][3] The resulting derivatives are stable and can be readily analyzed by HPLC with UV detection.[3]
Dansyl Chloride is a classic and widely used reagent for amines, forming highly fluorescent derivatives that can be detected with high sensitivity.[4] It is known to react with both primary and secondary amino groups, leading to the formation of stable products.[4]
Dabsyl Chloride is another popular reagent that yields stable derivatives with good reproducibility.[6] The reaction is pH-sensitive and is typically carried out under basic conditions.[6]
o-Phthalaldehyde (OPA) offers the advantage of a very rapid reaction with primary amines in an aqueous environment, making it suitable for automated pre-column derivatization.[7] However, the resulting derivatives can be less stable than those formed with other reagents.[7]
For gas chromatography (GC) applications, different classes of reagents are employed. Silylating agents , such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and acylating agents , like pentafluorobenzoyl chloride (PFBCl), are used to increase the volatility and thermal stability of polar analytes.[9] These reagents are particularly useful for enhancing sensitivity in electron capture detection (ECD).[9]
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a novel derivatization method for GC-ECD determination of acrylamide in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods Utilizing 4-Chloro-3,5-dinitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of analytical methodologies employing 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) as a derivatizing agent. While its primary application is in High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) for the analysis of amino acids and other primary and secondary amines, this document will also draw comparisons with Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) to offer a broader analytical perspective for drug development and research.
Overview of this compound (CNBF)
This compound is a stable, solid reagent with a molecular weight of 270.55 g/mol .[1] It is known for its ability to react with primary and secondary amines under alkaline conditions to form stable, UV-absorbing derivatives.[2] This property makes it a valuable tool for the sensitive detection and quantification of various analytes that lack a suitable chromophore for direct UV detection.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)
The most prominent use of CNBF is as a pre-column derivatization reagent for the analysis of amino acids by reversed-phase HPLC and UPLC.[2][3][4] This derivatization enhances the hydrophobicity of the amino acids, allowing for their separation on C18 columns, and introduces a chromophore for sensitive UV detection.
Comparative Performance Data
The following table summarizes the performance characteristics of analytical methods for amino acid determination using CNBF derivatization followed by HPLC or UPLC analysis.
| Analytical Method | Analyte | Linearity Range (µmol/L) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recoveries (%) | Reference |
| HPLC-UV | 19 Amino Acids | 9.60 - 3330.00 | 2.40 - 6.50 µmol/L | Not Reported | 97.0 - 103.9 | [4][5] |
| UPLC-UV | 20 Amino Acids | Not Reported | 1 - 9 mg/L | Not Reported | 70.1 - 109.2 | [3] |
| UPLC-MS/MS | 20 Amino Acids | Not Reported | 0.8 - 600.0 µg/L | Not Reported | Not Reported | [6] |
Experimental Protocol: Amino Acid Analysis by HPLC-UV with CNBF Derivatization
This protocol is based on the method described by Shi et al. (2009).[4]
1. Derivatization Procedure:
-
To 100 µL of amino acid standard or sample solution, add 1 mL of borate (B1201080) buffer (pH 9.0).
-
Add 100 µL of a 70 mmol/L solution of CNBF in acetonitrile (B52724).
-
Incubate the mixture at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 100 µL of 1 mol/L HCl to stop the reaction.
-
Filter the solution through a 0.45 µm filter before injection.
2. HPLC Conditions:
-
Column: Kromasil ODS C18 (250 mm x 4.6 mm, 5 µm)[4]
-
Mobile Phase A: Acetonitrile[4]
-
Mobile Phase B: Acetate buffer (pH 4.9) containing acetonitrile and triethylamine (B128534) (82.8:17:0.2, v/v/v)[4]
-
Gradient Elution: A gradient program is used to separate the 19 amino acid derivatives within 45 minutes.[4]
-
Flow Rate: 0.4 mL/min[4]
-
Detection: UV at 260 nm[4]
-
Column Temperature: Room temperature[4]
Diagram of the Experimental Workflow for Amino Acid Analysis using CNBF-HPLC:
Workflow for amino acid analysis using CNBF derivatization followed by HPLC.
Comparison with Other Analytical Techniques
While CNBF has found its niche in HPLC, it is essential to understand the landscape of other analytical techniques for similar analytes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like amino acids, derivatization is necessary to increase their volatility and thermal stability.
Comparison with CNBF-HPLC:
| Feature | CNBF-HPLC | GC-MS (with derivatization) |
| Principle | Liquid-phase separation based on polarity. | Gas-phase separation based on boiling point and polarity, with mass-based detection. |
| Derivatization Goal | Introduce a chromophore and enhance retention on a reversed-phase column. | Increase volatility and thermal stability. |
| Common Derivatizing Agents | CNBF | Silylating agents (e.g., BSTFA), acylating agents (e.g., trifluoroacetic anhydride). |
| Analytes | Primary and secondary amines (e.g., amino acids, glyphosate). | Wide range of volatile and semi-volatile compounds. Non-volatile compounds require derivatization. |
| Selectivity | Based on chromatographic retention time and UV spectrum. | High selectivity from both chromatographic separation and mass spectral data. |
| Sensitivity | Good with UV detection, can be enhanced with MS. | Very high, especially in Selected Ion Monitoring (SIM) mode. |
Diagram of the General Derivatization Logic for GC-MS:
General workflow for GC-MS analysis of non-volatile analytes requiring derivatization.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. It is particularly powerful for the analysis of charged molecules and chiral compounds.
Comparison with CNBF-HPLC:
| Feature | CNBF-HPLC | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a mobile and stationary phase. | Separation based on differential migration in an electric field. |
| Derivatization | Often required for detection (as with CNBF). | Can be used for detection enhancement or to alter electrophoretic mobility, but not always necessary. |
| Chiral Separations | Requires a chiral stationary phase or chiral mobile phase additive. | Readily achieved by adding a chiral selector (e.g., cyclodextrins) to the background electrolyte. |
| Sample Volume | Microliter range. | Nanoliter range. |
| Solvent Consumption | Relatively high. | Very low, making it a "green" technique. |
| Throughput | Can be automated for high throughput. | Generally lower throughput than modern UPLC systems. |
Diagram of Chiral Separation Principle in Capillary Electrophoresis:
Principle of chiral separation by adding a chiral selector in capillary electrophoresis.
Conclusion
This compound is a well-established and effective derivatizing reagent for the analysis of amino acids and other primary and secondary amines by HPLC and UPLC. The methods offer good sensitivity, linearity, and recovery. For researchers and drug development professionals, the choice of analytical technique will depend on the specific analyte, the required sensitivity, and the nature of the sample matrix. While CNBF-HPLC is a robust method for its specific applications, GC-MS and CE offer powerful, and in some cases orthogonal, approaches for the analysis of a wider range of compounds, including volatile and chiral molecules, which are frequently encountered in pharmaceutical development.
References
- 1. This compound 98 393-75-9 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C7H2ClF3N2O4 | CID 9809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 4-Chloro-3,5-dinitrobenzotrifluoride: A Procedural Guide
The proper disposal of 4-Chloro-3,5-dinitrobenzotrifluoride, a compound recognized for its significant health hazards, necessitates a meticulous and informed approach to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential procedural steps for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance, and it is imperative to handle it with the utmost care. Key hazards include:
-
Acute Toxicity: Fatal if it comes into contact with skin and harmful if swallowed.[1]
-
Irritation: Causes serious eye and skin irritation.[1]
Due to these dangers, the use of appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to:
-
Gloves: Inspect gloves for integrity before use.[2]
-
Protective Clothing: To prevent skin contact.
-
Eye/Face Protection: To shield against splashes and dust.
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[3]
Spill Management
In the event of a spill, immediate action is crucial to mitigate exposure and contamination:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an absorbent material, such as sand or earth, to contain the spill.
-
Collect: Carefully sweep or shovel the material into a suitable, labeled container for disposal, avoiding the creation of dust.[2]
-
Decontaminate: The affected area should be cleaned thoroughly.
Disposal Protocol
The disposal of this compound and its contaminated packaging must be managed as hazardous waste. Adherence to local, regional, and national regulations is paramount.
-
Waste Collection:
-
Professional Disposal:
-
Recommended Disposal Method:
Quantitative Data Summary
While specific quantitative limits for disposal are subject to local regulations, the following table summarizes key data for this compound.
| Property | Value | Source Citation |
| CAS Number | 393-75-9 | |
| Molecular Formula | C7H2ClF3N2O4 | [4] |
| Molecular Weight | 270.55 g/mol | [4] |
| Appearance | Yellow crystals | [4] |
| LD50 Oral (Rat) | 930 mg/kg | [1] |
| LD50 Dermal (Rabbit) | 161 mg/kg | [1] |
| UN Number | UN2811 | [1] |
| Transport Hazard Class | 6.1 |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Chloro-3,5-dinitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 4-Chloro-3,5-dinitrobenzotrifluoride (CAS No. 393-75-9) to ensure the safety of laboratory personnel and the proper management of this chemical. Adherence to these procedures is paramount for minimizing risks and ensuring a safe research environment.
I. Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₂ClF₃N₂O₄ |
| Molecular Weight | 270.55 g/mol [1] |
| Appearance | Yellow crystals[1] |
| Melting Point | 50-55 °C (lit.)[2] |
| Flash Point | 126 °C (258.8 °F) - closed cup |
| Solubility | Insoluble in water[2] |
| Oral LD50 (rat) | 930 mg/kg[3] |
| Dermal LD50 (rabbit) | 161 mg/kg[3] |
II. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that poses significant health risks. It is classified as:
-
Fatal in contact with skin (Acute Toxicity, Dermal - Category 2)[3][4]
-
Harmful if swallowed (Acute Toxicity, Oral - Category 4)[3][4]
-
Causes serious eye irritation (Eye Irritation - Category 2)[3][4]
Due to these hazards, the following personal protective equipment is mandatory when handling this chemical:
-
Hand Protection: Viton gloves are recommended.[1] An alternative is to wear Viton over latex gloves.[1] Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[5]
-
Respiratory Protection: When weighing or diluting the neat chemical, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter (type P2 or N95) is required.[1][2]
-
Eye and Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes and dust.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[6][7]
III. Operational Plan for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of this compound in a laboratory setting.
A. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[8]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare all necessary equipment and reagents before handling the chemical to minimize the duration of exposure.
-
Have appropriate spill cleanup materials readily available.
B. Handling:
-
Don all required PPE before entering the designated handling area.
-
Carefully weigh the solid chemical, avoiding the creation of dust.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Do not eat, drink, or smoke in the handling area.[9]
-
Wash hands thoroughly after handling, even if gloves were worn.[3]
C. In Case of Exposure:
-
Skin Contact: Immediately flush the affected skin with large amounts of water while removing contaminated clothing.[1] Wash the affected area thoroughly with soap and water.[1] Seek immediate medical attention.[4][9]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[3][4] Remove contact lenses, if present and easy to do so. Continue rinsing and seek immediate medical attention.[3][4]
-
Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][4] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[3][4]
IV. Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Chemical Waste:
-
This compound should not be disposed of with household garbage or allowed to enter the sewage system.[3]
-
Collect all waste containing this chemical in a designated, properly labeled, and sealed container.
-
Dispose of the chemical waste through a licensed professional waste disposal service.[5] Some sources suggest disposal in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Always follow local, state, and federal regulations for hazardous waste disposal.[6]
B. Contaminated PPE:
-
Contaminated gloves, lab coats, and other disposable PPE must be disposed of as hazardous waste.[5]
-
Place all contaminated PPE in a designated, sealed waste container for proper disposal.
-
Take off immediately all contaminated clothing and wash it before reuse.[3][9]
V. Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. This compound | C7H2ClF3N2O4 | CID 9809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-クロロ-3,5-ジニトロベンゾトリフルオリド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | 393-75-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
